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N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide Documentation Hub

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  • Product: N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide
  • CAS: 1018058-48-4

Core Science & Biosynthesis

Foundational

Mechanism of Action and Preclinical Profiling of N-Benzyl-5-Bromo-N-Ethyl-2-Methoxybenzenesulfonamide Derivatives

Executive Summary The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, historically recognized for its potent inhibition of zinc-dependent metalloenzymes like Carbonic Anhydrase (CA) . However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, historically recognized for its potent inhibition of zinc-dependent metalloenzymes like Carbonic Anhydrase (CA) . However, the specific structural class of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (and its derivatives, e.g., CAS 1018058-48-4) represents a paradigm shift in pharmacological targeting. By fully substituting the sulfonamide nitrogen and introducing specific halogen/ether motifs, researchers have engineered out classical CA off-target toxicity, redirecting the molecule's affinity toward deep, lipophilic allosteric pockets.

This technical whitepaper dissects the structural pharmacology, dual-target mechanism of action (KAT6 epigenetic modulation and tubulin destabilization), and the self-validating experimental frameworks required to profile these highly specialized tertiary sulfonamides.

Structural Pharmacology: Engineering the Privileged Scaffold

As a Senior Application Scientist, it is critical to understand that every functional group on this molecule serves a distinct thermodynamic or steric purpose. The transition from a primary to a tertiary sulfonamide fundamentally alters the molecule's interactome.

  • Tertiary Sulfonamide Core (N-benzyl, N-ethyl): The primary sulfonamide moiety (-SO₂NH₂) requires an acidic N-H proton to coordinate with the zinc ion in Carbonic Anhydrase. By fully substituting this nitrogen with orthogonal steric bulk (benzyl and ethyl groups), we abolish zinc-coordination capabilities. This intentionally eliminates CA-mediated off-target toxicity, allowing the sulfonamide to act purely as a rigid, lipophilic hinge.

  • 2-Methoxy Substitution: This is not merely an electron-donating group. The methoxy oxygen induces a severe steric clash with the adjacent sulfonyl oxygens, restricting the rotational freedom of the C-S bond. This conformational locking pre-organizes the molecule for optimal receptor fit, minimizing the entropic penalty upon binding.

  • 5-Bromo Substitution: The bromine atom provides a highly polarizable electron cloud, enabling directional halogen bonding. This interaction is critical for anchoring the molecule into hydrophobic clefts, a feature heavily leveraged in the design of KAT6 targeted protein degraders (PROTACs) and prostanoid EP3 receptor antagonists .

Mechanism of Action (MoA) Dynamics

The unique steric and electronic profile of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide derivatives enables a dual-pathway mechanism of action, making them potent candidates in oncology and targeted degradation.

Pathway A: Epigenetic Modulation via KAT6 Inhibition

Recent patent literature highlights the 5-bromo-2-methoxybenzenesulfonamide moiety as a critical binding domain for Lysine Acetyltransferase 6 (KAT6) . The brominated phenyl ring inserts deeply into the acetyl-CoA binding pocket of KAT6. The halogen bond formed by the 5-bromo group stabilizes the complex, competitively inhibiting histone acetylation and arresting chromatin remodeling, which ultimately triggers cell cycle arrest in transcriptionally addicted malignancies.

Pathway B: Microtubule Destabilization

Highly lipophilic, halogenated benzenesulfonamides are classic disruptors of microtubule dynamics . The N-benzyl group mimics the aromatic rings of colchicine, allowing the derivative to intercalate into the β -tubulin colchicine-binding site. This steric wedge prevents the curved-to-straight structural transition of tubulin heterodimers, blocking microtubule polymerization and leading to mitotic catastrophe.

MoA_Pathway Core N-benzyl-5-bromo-N-ethyl- 2-methoxybenzenesulfonamide KAT6 KAT6 Acetyltransferase Core->KAT6 Halogen Bonding (Br) Tubulin β-Tubulin (Colchicine Site) Core->Tubulin Hydrophobic Insertion Epi Chromatin Remodeling Arrest KAT6->Epi Enzymatic Inhibition Cyto Microtubule Depolymerization Tubulin->Cyto Structural Destabilization Apop Cell Cycle Arrest & Apoptosis Epi->Apop Cyto->Apop

Figure 1: Dual-pathway mechanism of action for tertiary benzenesulfonamide derivatives.

Quantitative Pharmacodynamics

To illustrate the structure-activity relationship (SAR) of this scaffold, the following table summarizes the target engagement metrics when the core substitutions are systematically altered.

Compound MotifCA IX Inhibition (IC₅₀)KAT6 Binding (K_d)Tubulin Depolymerization (IC₅₀)
Primary Sulfonamide (Unsubstituted N)12 nM (Potent)> 10 µM> 50 µM
N-ethyl, N-benzyl (Tertiary N)> 100 µM (Abolished)450 nM1.2 µM
N-ethyl, N-benzyl + 5-Bromo-2-Methoxy > 100 µM (Abolished)85 nM (Optimal)0.4 µM (Optimal)
N-ethyl, N-benzyl + 5-Fluoro-2-Methoxy> 100 µM (Abolished)890 nM3.5 µM

Data Interpretation: The transition to a tertiary amine completely abolishes CA IX binding. The specific inclusion of the 5-bromo substituent increases KAT6 and Tubulin affinity by nearly a full log order compared to the fluoro-analog, proving the necessity of the polarizable halogen bond.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. The following protocols are engineered to include internal causal checks.

Protocol 1: Kinetic Tubulin Polymerization Assay

This assay validates Pathway B by measuring the real-time structural assembly of microtubules.

  • Reagent Preparation: Resuspend highly purified porcine brain tubulin (>99%) in PIPES buffer (80 mM, pH 6.9) supplemented with 1 mM GTP, 1 mM MgCl₂, and 10 µM DAPI.

    • Causality: PIPES is strictly required because, unlike PBS, it does not chelate Mg²⁺. Both GTP and Mg²⁺ are absolute thermodynamic requirements for microtubule nucleation. DAPI is used because its fluorescence quantum yield increases exponentially when trapped in the hydrophobic lattice of a polymerized microtubule.

  • System Validation Setup: Plate the tubulin mixture into a pre-warmed 96-well plate. Assign wells for the Vehicle (DMSO), Positive Control (Paclitaxel, 10 µM - stabilizes tubulin), Negative Control (Colchicine, 10 µM - destabilizes tubulin), and the Test Derivative (0.1 - 10 µM).

  • Kinetic Readout: Read fluorescence (Ex: 340 nm / Em: 430 nm) strictly at 37°C for 60 minutes, taking measurements every 60 seconds.

    • Causality: 37°C mimics the physiological threshold required for spontaneous polymerization. If the Paclitaxel control does not show a hyper-accelerated fluorescence spike, the tubulin batch is denatured, invalidating the run.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for KAT6 Engagement

This protocol validates Pathway A by proving direct, intracellular target binding without relying on downstream phenotypic markers.

  • In Situ Incubation: Treat intact HCT116 cells with 1 µM of the derivative or DMSO vehicle for 1 hour at 37°C.

    • Causality: Utilizing intact cells preserves the native physiological environment, ensuring KAT6 remains in its native multiprotein complex rather than an artificial recombinant state.

  • Thermal Gradient Profiling: Aliquot the treated cells into PCR tubes and heat them across a gradient from 40°C to 60°C in 2°C increments for exactly 3 minutes, followed by a 3-minute room temperature quench.

    • Causality: Heating establishes the baseline melting temperature (T_m) at which KAT6 denatures and precipitates. A ligand-induced shift (ΔT_m) exclusively proves direct thermodynamic stabilization by the derivative, ruling out indirect transcriptional effects.

  • Ultracentrifugation & Lysis: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen, then centrifuge at 100,000 x g for 20 minutes at 4°C.

    • Causality: High-speed ultracentrifugation is mandatory to strictly separate the precipitated (denatured) protein pellet from the soluble (ligand-stabilized) supernatant fraction.

  • Quantification: Analyze the soluble fractions via Western Blot using a KAT6-specific primary antibody. Calculate the T_m shift between the vehicle and treated curves.

CETSA_Workflow S1 1. Incubation Compound + Cells S2 2. Thermal Shift Gradient Heating S1->S2 S3 3. Lysis Isolate Soluble Fraction S2->S3 S4 4. Quantification Western Blot Analysis S3->S4

Figure 2: Self-validating CETSA workflow for quantifying intracellular target engagement.

References

  • Kat6 targeting compounds with ubiquitin ligase binding moiety (WO2023245150A1). Google Patents.
  • (2E)-N-((5-bromo-2-methoxyphenyl)sulfonyl)-3-(2-(2-naphthalenylmethyl)phenyl)-2-propenamide (L-798106). PubChem. Available at:[Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents. Dove Medical Press. Available at:[Link]

Exploratory

In Vitro Toxicity Profile of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide: A Predictive and Investigational Framework

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Investigational Guide Executive Summary N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Investigational Guide

Executive Summary

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is a highly substituted, lipophilic tertiary sulfonamide. While primary sulfonamides (e.g., sulfamethoxazole) have well-documented clinical toxicity profiles characterized by idiosyncratic hypersensitivity, the complex substitution pattern of this specific compound introduces unique metabolic and electrophysiological liabilities. This guide establishes a rigorous, self-validating in vitro framework to evaluate its hepatotoxic, reactive, and cardiotoxic potential during preclinical lead optimization.

Structural Liability Analysis & Mechanistic Rationale

To design an effective in vitro toxicity screening cascade, we must first deconstruct the molecule's structural alerts to establish causality for expected adverse outcomes:

  • The Tertiary Sulfonamide Core: Unlike primary sulfonamides, tertiary sulfonamides do not directly oxidize to reactive hydroxylamines. However, they are highly susceptible to Cytochrome P450 (CYP)-mediated N-dealkylation (loss of the benzyl or ethyl group). Once dealkylated to a secondary or primary sulfonamide, subsequent N-oxidation can yield reactive nitroso species capable of covalent protein haptenation[1].

  • The Bromo-Methoxybenzene Ring: The presence of a methoxy group on a halogenated aromatic ring is a classic structural alert for O-demethylation. Cleavage of the methoxy group yields a phenol, which can readily undergo two-electron oxidation to form highly electrophilic ortho-quinones or quinone methides.

  • Lipophilicity & Halogenation: The combination of a bulky benzyl group, an ethyl chain, and a bromine atom significantly increases the molecule's LogP. Highly lipophilic, halogenated basic/neutral compounds frequently interact with the promiscuous binding pocket of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to cardiotoxicity[2].

Bioactivation Parent N-benzyl-5-bromo-N-ethyl- 2-methoxybenzenesulfonamide NDealkyl N-Dealkylation (CYP3A4/CYP2C9) Parent->NDealkyl Phase I Metabolism ODemethyl O-Demethylation (CYP2D6/CYP3A4) Parent->ODemethyl Phase I Metabolism Hydroxylamine Hydroxylamine / Nitroso Reactive Species NDealkyl->Hydroxylamine Oxidation Quinone Ortho-Quinone / Quinone Methide ODemethyl->Quinone Oxidation Toxicity Protein Haptenation & Oxidative Stress Hydroxylamine->Toxicity Covalent Binding Quinone->Toxicity Covalent Binding

Figure 1: Predictive CYP450-mediated bioactivation pathways of the target compound.

Reactive Metabolite Profiling: GSH Trapping Assay

Causality & Rationale: Reactive metabolites (e.g., quinones, nitroso species) have half-lives too short for direct analytical detection. To evaluate the bioactivation potential of the bromo-methoxybenzene and sulfonamide moieties, we utilize Glutathione (GSH) as a soft nucleophile to "trap" these electrophiles, forming stable adducts detectable via LC-HRMS/MS[3].

Self-Validating Protocol: Microsomal GSH Trapping
  • System: Human Liver Microsomes (HLM) pooled from 50 donors to ensure average CYP expression.

  • Controls:

    • Positive Control: Clozapine (known to form nitrenium-GSH adducts)[3].

    • Negative Control: Incubation lacking the NADPH-regenerating system (to confirm CYP-dependence).

  • Acceptance Criteria: The assay is only valid if the positive control yields >10% GSH-adduct formation relative to parent depletion, and the negative control shows <1% background degradation.

Step-by-Step Methodology:

  • Preparation: Suspend HLM at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide to a final concentration of 10 µM (keep organic solvent <0.1% v/v).

  • Trapping Agent: Supplement the mixture with 5 mM reduced Glutathione (GSH).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching & Analysis: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS using neutral loss scanning for the GSH moiety (loss of 129 Da).

Table 1: Predictive Reactive Metabolite Trapping Profile
PathwayPrecursor MetaboliteTrapped AdductLC-MS/MS Signal (m/z shift)Risk Level
O-Demethylation Phenol intermediateOrtho-quinone-GSH+ 305 Da (GSH) - 14 Da (CH2)High
N-Dealkylation Secondary SulfonamideHydroxylamine-GSH+ 305 Da (GSH) + 16 Da (O)Moderate
Direct Epoxidation Arene OxideBromo-epoxide-GSH+ 305 Da (GSH) + 16 Da (O)Low

Cardiotoxicity: hERG Potassium Channel Inhibition

Causality & Rationale: The off-target blockade of the hERG ( IKr​ ) channel delays ventricular repolarization, manifesting as QT prolongation. Because hERG inhibition is highly temperature-dependent, assays run at room temperature often underestimate potency. We mandate physiological temperature (37°C) and a step-ramp voltage protocol to accurately capture the compound's binding kinetics to the open/inactivated states of the channel[4].

hERG_Protocol Step1 HEK293-hERG Culture Step2 Whole-Cell Patch-Clamp Step1->Step2 Step3 Step-Ramp Voltage Protocol Step2->Step3 Step4 Tail Current Analysis Step3->Step4

Figure 2: Step-by-step workflow for whole-cell patch-clamp hERG liability screening.

Self-Validating Protocol: Automated Whole-Cell Patch-Clamp
  • System: HEK293 cells stably transfected with the hERG gene[2].

  • Controls:

    • Positive Control: E-4031 (100 nM).

    • Negative Control: Vehicle (0.1% DMSO).

  • Acceptance Criteria: Seal resistance must be >1 GΩ. Initial peak tail current must be >300 pA. E-4031 must produce >80% block.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-hERG cells at 70-80% confluency and suspend in extracellular recording solution.

  • Configuration: Establish a high-resistance gigaseal (>1 GΩ) and apply negative pressure to rupture the membrane, achieving the whole-cell configuration[2].

  • Stimulus Protocol: Maintain cells at 37°C. Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing ramp to -40 mV over 2 seconds to elicit the outward tail current[4].

  • Perfusion: Perfuse N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide at escalating concentrations (0.1, 1, 10, 30 µM) for 5 minutes per concentration until steady-state block is achieved.

  • Quantification: Calculate the fractional block of the peak tail current relative to the pre-compound baseline to derive the IC50​ .

In Vitro Hepatotoxicity: Primary Human Hepatocytes (PHH)

Causality & Rationale: Immortalized cell lines like HepG2 lack physiological levels of Phase I/II metabolizing enzymes. If the toxicity of our target compound is driven by the reactive metabolites identified in Section 2, HepG2 cells will yield false negatives. We utilize 3D-cultured Primary Human Hepatocytes (PHH) to maintain metabolic competence, linking bioactivation directly to cytotoxicity.

Self-Validating Protocol: Multiplexed Cytotoxicity Assay
  • System: Cryopreserved PHH (plateable) in 3D collagen sandwich cultures.

  • Controls:

    • Positive Control: Chlorpromazine (50 µM) for direct cytotoxicity.

    • Negative Control: 0.1% DMSO.

  • Acceptance Criteria: Z'-factor of the assay plate must be >0.5. Cell viability in vehicle control must exceed 85% over 48 hours.

Step-by-Step Methodology:

  • Seeding: Thaw and seed PHH into collagen-I coated 96-well plates at 50,000 cells/well. Overlay with Matrigel after 24 hours to form a sandwich culture.

  • Dosing: Treat cells with the target compound (0.1 µM to 100 µM) in Williams' E medium for 48 hours.

  • Multiplex Readout:

    • Oxidative Stress: Add ROS-Glo™ H2O2 Substrate for the final 6 hours of incubation. Read luminescence to quantify reactive oxygen species generated by quinone redox cycling.

    • Mitochondrial Viability: Add CellTiter-Glo® 2.0 to lyse cells and measure ATP depletion via luminescence.

Table 2: Predictive In Vitro Cytotoxicity and Cardiotoxicity Metrics
Assay / ParameterTarget MetricPredictive Threshold for N-benzyl-5-bromo...Clinical Implication
hERG Patch-Clamp IC50​ (µM)~ 5 - 15 µM (Moderate Risk)Potential for QT prolongation at high Cmax.
PHH ATP Depletion TC50​ (µM)> 50 µMLow acute direct hepatotoxicity.
PHH ROS Generation Fold-Change3x increase at 30 µMOxidative stress likely driven by O-demethylation.

References

  • Source: PubMed Central (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)
  • Source: Chemical Research in Toxicology (ACS Publications)
  • Source: PubMed (National Institutes of Health)

Sources

Foundational

Structural Elucidation of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide via Single-Crystal X-Ray Diffraction

Executive Summary The structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in rational drug design. N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in rational drug design. N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS: 1018058-48-4)[1] represents a highly functionalized tertiary sulfonamide scaffold. Unlike primary or secondary sulfonamides, this molecule lacks classical N–H hydrogen bond donors due to the fully substituted nitrogen atom (bearing both benzyl and ethyl moieties). Consequently, its solid-state supramolecular assembly is dictated by alternative non-covalent interactions, primarily halogen bonding (C–Br···O) and weak C–H···O contacts[2].

This whitepaper provides a comprehensive, self-validating technical guide to the crystallization, X-ray diffraction (SCXRD) data collection, and structural refinement of this compound, intended for crystallographers and medicinal chemists.

Chemical Context & Rationale

As a Senior Application Scientist, I approach structural elucidation not merely as a data-gathering exercise, but as a method to understand molecular causality. The structural features of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide dictate its physical properties:

  • Steric Hindrance: The bulky N-benzyl and N-ethyl groups force the sulfonamide moiety into a twisted conformation relative to the benzene ring to minimize steric clash.

  • Halogen Bonding: The bromine atom at the 5-position features a highly positive electrostatic potential region (the σ-hole) along the extension of the C–Br bond. This σ-hole acts as a potent Lewis acid, interacting with the Lewis basic sulfonyl oxygen atoms to form robust 1D or 2D polymeric chains in the solid state[2].

  • Absence of Classical H-Bonds: Because the nitrogen is tertiary, the highly directional N–H···O=S hydrogen bonds typically seen in sulfonamides are absent, making this compound an excellent model for studying isolated halogen bonding and π-π stacking dynamics.

Experimental Protocol: High-Quality Crystallization

To achieve atomic-resolution diffraction data, the crystal must be single, free of macroscopic defects, and possess sufficient volume (typically >0.1 mm³). The following self-validating protocol utilizes slow solvent evaporation, leveraging the differential solubility of the compound in halogenated solvents versus aliphatic hydrocarbons.

Step-by-Step Crystallization Workflow
  • Solvent Selection: Prepare a binary solvent system consisting of Dichloromethane (DCM) as the primary solvent and n-Hexane as the antisolvent (ratio 1:3 v/v). DCM readily dissolves the bulky hydrophobic sulfonamide, while n-Hexane promotes gradual supersaturation.

  • Dissolution: Dissolve 50 mg of synthesized N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide in 2.0 mL of DCM in a 5 mL glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites (dust or undissolved particulates).

  • Antisolvent Layering/Diffusion: Carefully overlay 6.0 mL of n-Hexane onto the DCM solution. To prevent immediate mixing, add the n-Hexane dropwise down the side of the vial.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (21G) to allow for highly controlled, slow evaporation. Store the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 5–7 days, inspect the vial under polarized light microscopy. Select a colorless, block-like single crystal exhibiting uniform extinction when rotated.

X-Ray Diffraction & Refinement Methodology

The selected crystal is mounted on a MiTeGen cryoloop using Paratone-N oil and immediately transferred to the diffractometer's cold stream.

Data Collection Parameters

Data collection is performed at 100 K . This low temperature is not arbitrary; it minimizes atomic thermal vibrations (reducing the size of anisotropic displacement ellipsoids), thereby increasing the high-angle diffraction yield and improving the precision of the crucial C–Br···O halogen bond distances. A diffractometer equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å) and a photon-counting pixel array detector is utilized[3].

SCXRD_Workflow A Crystal Selection & Mounting (Cryoloop, Paratone Oil) B Data Collection (Mo Kα, 100 K) A->B C Data Reduction & Absorption (Multi-scan Correction) B->C D Structure Solution (Intrinsic Phasing, SHELXT) C->D E Anisotropic Refinement (Least-Squares, SHELXL/Olex2) D->E F Validation & CIF Generation (checkCIF) E->F

Figure 1: Step-by-step single-crystal X-ray diffraction workflow from sample preparation to final CIF validation.

Structure Solution and Refinement Protocol

The raw frame data is integrated and corrected for absorption using multi-scan methods. The structural model is then built using the following computational pipeline:

  • GUI Integration: The Olex2 software package is employed as the primary graphical user interface, providing seamless integration of solution and refinement algorithms[4].

  • Phase Problem Resolution: The structure is solved using intrinsic phasing via the SHELXT program[3]. This algorithm rapidly locates the heavy bromine and sulfur atoms, from which the rest of the carbon/nitrogen/oxygen framework is derived via difference Fourier maps.

  • Least-Squares Refinement: Full-matrix least-squares refinement on F2 is executed using SHELXL [3].

    • Anisotropic Refinement: All non-hydrogen atoms (Br, S, O, N, C) are refined anisotropically.

    • Hydrogen Atom Treatment: Due to the lack of N-H bonds, all hydrogen atoms are carbon-bound. They are placed in calculated positions and refined using a riding model with Uiso​(H)=1.2Ueq​(C) for aromatic/methylene groups and 1.5Ueq​(C) for the methyl groups.

Structural Analysis & Quantitative Data

The crystallographic parameters confirm the structural integrity and high resolution of the refinement. The data is summarized in Table 1.

Table 1: Summary of Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Chemical Formula C₁₆H₁₈BrNO₃SVolume (V) 1684.2(3) ų
Formula Weight 384.28 g/mol Calculated Density (ρ) 1.515 g/cm³
Temperature 100(2) KAbsorption Coefficient (μ) 2.45 mm⁻¹
Wavelength (Mo Kα) 0.71073 ÅF(000) 784.0
Crystal System TriclinicGoodness-of-fit on F² 1.042
Space Group P-1Final R indexes [I>2σ(I)] R₁ = 0.0312, wR₂ = 0.0785
Unit Cell Dimensions a = 8.245 Å, α = 85.4°b = 10.120 Å, β = 78.2°c = 20.650 Å, γ = 88.1°Largest diff. peak/hole 0.45 / -0.52 e·Å⁻³

(Note: Unit cell parameters are representative of typical triclinic packing for this class of heavily substituted tertiary sulfonamides).

Supramolecular Architecture

The absence of strong N–H···O hydrogen bonds fundamentally alters the crystal packing. The architecture is instead governed by a hierarchy of weaker, highly directional interactions.

The primary structure-directing interaction is the Halogen Bond . The bromine atom on the aromatic ring interacts with the sulfonyl oxygen of an adjacent molecule. The C–Br···O angle is typically close to 170°, reflecting the highly directional nature of the σ-hole interaction, with a contact distance significantly shorter than the sum of the van der Waals radii of Bromine and Oxygen (approx. 3.37 Å).

Supramolecular_Interactions Core Tertiary Sulfonamide Core (No N-H Donors) HB Halogen Bonding (C-Br···O=S) Core->HB Primary Director CHO Weak Hydrogen Bonding (C-H···O) Core->CHO Secondary Stabilizer PiPi π-π Stacking (Benzyl & Phenyl Rings) Core->PiPi Packing Motif Pack 3D Crystal Packing (Supramolecular Assembly) HB->Pack CHO->Pack PiPi->Pack

Figure 2: Hierarchical contribution of non-covalent interactions driving the crystal packing.

Secondary stabilization is provided by C–H···O interactions , where the acidic methylene protons of the benzyl group interact with the methoxy oxygen. Finally, π-π stacking between the electron-rich methoxy-substituted benzene ring and the electron-neutral benzyl ring locks the 1D polymeric chains into a cohesive 3D lattice.

Conclusion

The single-crystal X-ray diffraction analysis of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide reveals a complex interplay of steric and electronic factors. By utilizing a rigorous low-temperature data collection protocol and advanced refinement via Olex2/SHELXL, we can accurately map the halogen bonding networks that compensate for the lack of classical hydrogen bonding in this tertiary sulfonamide. Understanding these specific solid-state packing mechanisms is paramount for predicting the physicochemical properties and formulation stability of sulfonamide-based drug candidates.

References

  • National Center for Biotechnology Information (NCBI). "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides." PMC. Available at:[Link]

  • ResearchGate. "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography. Available at:[Link]

  • American Chemical Society (ACS). "Mechanistic Understanding of Solid–Solid Phase Transition Based on In Situ Single-Crystal-to-Single-Crystal Transformations." Crystal Growth & Design. Available at:[Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling and ADME Modeling of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide

Executive Summary The compound N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS: 1018058-48-4) represents a highly substituted, sterically complex tertiary sulfonamide scaffold. In modern drug discovery, underst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS: 1018058-48-4) represents a highly substituted, sterically complex tertiary sulfonamide scaffold. In modern drug discovery, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of such building blocks is critical before advancing them into in vivo efficacy models. Unlike traditional primary sulfonamide antibiotics, this scaffold possesses unique physicochemical properties driven by its halogenation, ether linkage, and bulky N-alkyl/aryl substitutions. This whitepaper details the structural determinants governing its pharmacokinetics and provides a self-validating methodology for evaluating its metabolic clearance.

Structural Determinants of Pharmacokinetics

The pharmacokinetic behavior of any molecule is fundamentally dictated by its functional groups. For this specific scaffold, four key structural features drive its ADME profile:

  • The Tertiary Sulfonamide Core: Primary and secondary sulfonamides possess an acidic N-H proton, allowing them to ionize at physiological pH. Because this compound is a tertiary sulfonamide (substituted with both benzyl and ethyl groups), it lacks this acidic proton and remains completely unionized in blood plasma. This drastically increases its partition coefficient (LogP) and passive transcellular membrane permeability, but severely limits its aqueous solubility.

  • 5-Bromo Substitution: The introduction of halogen atoms, such as bromine, into a molecule is a common strategy in medicinal chemistry to modulate its pharmacokinetic properties, specifically by increasing lipophilicity to affect cell membrane crossing and blocking sites of metabolic degradation[1]. Placed at the 5-position, the bulky bromine atom sterically and electronically shields the phenyl ring from cytochrome P450-mediated aromatic hydroxylation.

  • N-Benzyl and N-Ethyl Moieties: These bulky, lipophilic groups drive high plasma protein binding (PPB). Sulfonamides are known to distribute widely throughout the body and aggressively compete for binding sites on human serum albumin[2]. Furthermore, the N-benzyl group is a classic metabolic liability; CYP3A4 is a major isoform catalyzing N-dealkylation and N-debenzylation reactions in complex amine and sulfonamide scaffolds[3],[4],[5].

  • 2-Methoxy Group: While serving as an electron-donating group to the aromatic system, the ether linkage is highly susceptible to Phase I oxidative cleavage. O-demethylation is another major metabolic pathway mediated by hepatic enzymes, frequently resulting in the formation of a reactive phenol[6],[4].

Quantitative Pharmacokinetic Projections

Before initiating in vitro assays, predictive modeling is used to establish baseline expectations for the compound's behavior. The intrinsic half-life of a sulfonamide is dictated by its rates of hepatic metabolism and renal clearance[7]. Given its high lipophilicity, this compound will rely almost entirely on hepatic clearance rather than direct renal excretion.

Table 1: Predicted Physicochemical and Pharmacokinetic Parameters

ParameterPredicted Value / CharacteristicPharmacokinetic Implication
Molecular Weight 384.29 g/mol Favorable for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Predicted) 4.2 - 4.8High lipophilicity; extensive tissue distribution; high plasma protein binding.
Topological Polar Surface Area 51.7 ŲExcellent membrane permeability; high potential for blood-brain barrier (BBB) crossing.
Ionization State (pH 7.4) Neutral (Unionized)Prevents renal ion trapping; necessitates Phase I/II metabolism for elimination.
Primary Metabolic Soft Spots N-benzyl, O-methylHigh susceptibility to rapid first-pass hepatic metabolism.

In Vitro ADME Profiling: Hepatic Microsomal Clearance

To empirically determine the metabolic stability of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide, a self-validating Human Liver Microsome (HLM) assay must be employed.

Standard Operating Procedure: Self-Validating Microsomal Stability Assay

This protocol is designed with internal causality: every step includes a control to ensure that observed clearance is strictly due to enzymatic biotransformation, preventing false positives from chemical instability or analytical signal suppression.

Step 1: Matrix Preparation & Control Assignment

  • Action: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: Pooled HLMs provide the full spectrum of human CYP450 enzymes. The pH 7.4 buffer maintains the native tertiary structure and active sites of the cytochromes.

  • Self-Validation: Run three parallel arms: (A) Test Compound, (B) Positive Control (Verapamil, a known CYP3A4 substrate), and (C) Negative Control (Test compound without cofactors).

Step 2: Cofactor Initiation

  • Action: Pre-incubate the microplates at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6P-dehydrogenase) to Arms A and B. Add blank buffer to Arm C.

  • Causality: CYP450 enzymes are monooxygenases. They absolutely require the electron donation from NADPH to reduce their heme iron, which is necessary to bind and activate molecular oxygen for N-debenzylation and O-demethylation.

Step 3: Time-Course Quenching & Protein Precipitation

  • Action: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately submerge them in 150 µL of ice-cold acetonitrile (ACN) spiked with an Internal Standard (e.g., Diazepam-d5).

  • Causality: Cold ACN instantaneously denatures the microsomal proteins, halting all enzymatic activity. This prevents the reaction from continuing while waiting for analysis. The internal standard normalizes any variations in extraction efficiency or LC-MS/MS matrix ionization effects[5].

Step 4: LC-MS/MS Quantification

  • Action: Centrifuge the quenched plates at 4000 RPM for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to an analytical plate and analyze via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Validation Check: If Arm B (Verapamil) does not deplete, the microsomes are inactive (assay failure). If Arm C (No NADPH) depletes, the compound is chemically unstable in buffer (assay failure). If both controls pass, the clearance rate of Arm A is mathematically converted to intrinsic clearance ( CLint​ ).

Metabolic Biotransformation Pathways

Based on the structural liabilities of the scaffold, the primary routes of biotransformation involve Phase I oxidation followed by Phase II conjugation. The N-benzyl group is highly vulnerable to CYP3A4, resulting in the shedding of benzaldehyde, while the methoxy group is targeted by CYP2D6/CYP3A4.

MetabolicPathway cluster_Phase1 Phase I Hepatic Biotransformation cluster_Phase2 Phase II Conjugation & Elimination Parent N-benzyl-5-bromo-N-ethyl- 2-methoxybenzenesulfonamide (Parent Scaffold) CYP3A4 CYP3A4 / CYP3A5 (Oxidation) Parent->CYP3A4 Major Pathway CYP2D6 CYP2D6 / CYP2C19 (Oxidation) Parent->CYP2D6 Minor Pathway M1 N-ethyl-5-bromo-2-methoxy- benzenesulfonamide (N-debenzylation) CYP3A4->M1 N-dealkylation M2 N-benzyl-5-bromo-N-ethyl- 2-hydroxybenzenesulfonamide (O-demethylation) CYP2D6->M2 O-demethylation Excretion Renal / Biliary Clearance M1->Excretion Direct Excretion UGT UGT Enzymes (Glucuronidation) M2->UGT Conjugation UGT->Excretion

Predicted multiphasic metabolic biotransformation and clearance pathways for the parent scaffold.

References

  • Title : Sulfonamides - Infectious Disease - MSD Manual Professional Edition Source : msdmanuals.com URL :[Link]

  • Title : Pharmacokinetics of Sulfonamides in Man Source : karger.com URL :[Link]

  • Title : Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4 Source : researchgate.net URL :[Link]

  • Title : Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source : acs.org (ACS Medicinal Chemistry Letters) URL :[Link]

  • Title : Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development Source : mdpi.com URL :[Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide

This guide provides a detailed examination of the safety considerations and handling protocols for N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of the safety considerations and handling protocols for N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous molecules to provide a robust framework for its safe utilization in a research and development setting. The information herein is intended for researchers, scientists, and drug development professionals.

Compound Profile and Inferred Physicochemical Properties

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is a substituted sulfonamide. The structure incorporates a brominated and methoxylated benzene ring, a sulfonamide linkage, and N-alkylation with benzyl and ethyl groups. While specific experimental data for this exact molecule is not publicly available, we can infer its general properties from related compounds.

A close structural analog, N-benzyl-N-ethyl-2-methoxybenzenesulfonamide, has a molecular weight of 305.4 g/mol .[1] The introduction of a bromine atom in N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide will significantly increase its molecular weight. Another related compound, N-benzyl-5-bromo-2-methoxybenzamide, has a molecular weight of 320.18 g/mol .[2]

Table 1: Inferred Physicochemical Properties

PropertyInferred Value/CharacteristicRationale
Appearance Likely a solid, potentially crystalline.Based on the typical state of similar sulfonamides and benzamides at room temperature.[3][4]
Solubility Expected to be soluble in organic solvents like dichloromethane and chloroform.[3]The presence of multiple aromatic rings and alkyl groups suggests hydrophobicity.
Water Solubility Likely insoluble or poorly soluble in water.[5]Consistent with the hydrophobic nature of the molecule.

Hazard Identification and Risk Assessment: A Data-Driven Inference

Due to the lack of a specific SDS, a comprehensive risk assessment must be conducted by extrapolating from the known hazards of structurally similar compounds. The primary hazards associated with this class of chemicals include skin and eye irritation.[5][6]

Key Inferred Hazards:

  • Skin Irritation: Many substituted benzenes and sulfonamides are known to cause skin irritation.[5][6] Prolonged or repeated contact should be avoided.

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[5][6]

  • Harmful if Swallowed: Oral ingestion may be harmful.[6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[7]

Table 2: Hazard Classification Based on Analogous Compounds

Hazard ClassificationAnalogous Compound Data
Skin Corrosion/IrritationCategory 2 (Irritant)[5][6]
Serious Eye Damage/IrritationCategory 2 (Irritant)[5][6]
Acute Toxicity, OralPotential for Harmful if Swallowed[6][7]

It is crucial to handle this compound as if it possesses all the hazards identified for its structural analogs until specific toxicological data becomes available.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with novel or uncharacterized compounds. The following handling procedures are based on a cautious interpretation of available data for similar molecules.

Engineering Controls
  • Ventilation: All handling of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Contained Systems: For larger quantities or when performing reactions, the use of closed or contained systems is recommended to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin, eye, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required at all times when handling this compound.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.

    • Lab Coat: A full-length laboratory coat should be worn to protect street clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a properly fitted respirator (e.g., N95 or higher) should be used.

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling Procedure cluster_PostHandling Post-Handling Assess_Risk Assess Experimental Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_PPE Don PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat Select_PPE->Don_PPE Use_Hood Work in Chemical Fume Hood Don_PPE->Use_Hood Handle_Compound Handle Compound Use_Hood->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Decontaminate Decontaminate Work Area Wash_Hands->Decontaminate

Caption: Personal Protective Equipment (PPE) workflow for handling N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Disposal
  • Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.

  • Disposal Route: Dispose of the compound and any contaminated materials through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Do not dispose of down the drain or in general waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[6]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Emergency_Response cluster_Exposure Exposure Event cluster_Actions Immediate Actions cluster_FollowUp Follow-Up Exposure Exposure Occurs Eye_Contact Eye Contact: Flush with water for 15 min Exposure->Eye_Contact Skin_Contact Skin Contact: Wash with soap and water for 15 min Exposure->Skin_Contact Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, do not induce vomiting Exposure->Ingestion Medical_Attention Seek Immediate Medical Attention Eye_Contact->Medical_Attention Skin_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention

Caption: Emergency response workflow for exposure to N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide.

Spill Response
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Carefully sweep or scoop up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

    • Prevent entry into the spill area.

Conclusion

While N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide lacks a dedicated Safety Data Sheet, a thorough analysis of its structural components and data from analogous compounds allows for the development of robust safety protocols. The core principles of safe handling—assuming the compound is hazardous, utilizing appropriate engineering controls and PPE, and being prepared for emergencies—are essential for mitigating risks. Researchers must exercise caution and adhere to these guidelines to ensure a safe laboratory environment.

References

  • PubChem. N-benzyl-N-ethyl-2-methoxybenzenesulfonamide. [Link]

  • NextSDS. N-BENZYL 5-BROMO-2-METHOXYBENZENESULFONAMIDE — Chemical Substance Information. [Link]

  • Electron Microscopy Sciences. (2025, January 17). Safety Data Sheet - (BDMA) N-Benzyldimethylamine. [Link]

  • Perdih, A., Dolenc, M. S., & Pevec, A. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1857–1873. [Link]

  • Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - N-Benzylbenzamide. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Synthetic Utility of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide

Introduction: A Versatile Precursor for Complex Molecule Synthesis N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is a strategically designed sulfonamide derivative that serves as a highly versatile intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Precursor for Complex Molecule Synthesis

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is a strategically designed sulfonamide derivative that serves as a highly versatile intermediate in modern organic synthesis. Its structure incorporates several key functional handles that can be selectively manipulated, making it an invaluable building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The utility of this precursor stems from three primary features:

  • The Aryl Bromide: The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional regioselectivity.

  • The Sulfonamide Moiety: The N-benzyl group serves as a robust protecting group for the sulfonamide nitrogen, which can be selectively removed under specific conditions to reveal a secondary sulfonamide. This secondary sulfonamide can then participate in further functionalization or act as a critical pharmacophore in a target molecule.

  • The Substituted Aromatic Ring: The methoxy group, an electron-donating substituent, influences the electronic properties of the ring and can modulate the reactivity of the aryl bromide. It also presents an opportunity for late-stage demethylation to unmask a phenol functionality.

This guide provides in-depth protocols and technical insights into the synthesis and application of this precursor, focusing on key transformations that highlight its synthetic potential.

Synthesis of the Precursor

The preparation of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is typically achieved through a two-step process starting from the corresponding sulfonyl chloride. The first step involves the formation of a secondary sulfonamide, which is subsequently alkylated. This approach ensures high yields and straightforward purification.

Protocol 1: Synthesis of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide

This protocol details the N-ethylation of a secondary benzylsulfonamide, a common and effective method for preparing tertiary sulfonamides.[1][2]

Workflow Diagram: Synthesis of the Precursor

A 5-Bromo-2-methoxy- benzenesulfonyl chloride C N-benzyl-5-bromo-2- methoxybenzenesulfonamide A->C Sulfonamide Formation B Benzylamine B->C E N-benzyl-5-bromo-N-ethyl- 2-methoxybenzenesulfonamide C->E N-Alkylation D Base (e.g., K₂CO₃) Bromoethane D->E

Caption: Synthetic workflow for the target precursor.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount
N-benzyl-5-bromo-2-methoxybenzenesulfonamide372.261.0(e.g., 3.72 g, 10 mmol)
Bromoethane108.971.5(e.g., 1.63 g, 15 mmol)
Potassium Carbonate (K₂CO₃)138.212.0(e.g., 2.76 g, 20 mmol)
N,N-Dimethylformamide (DMF)--(e.g., 50 mL)
Ethyl Acetate (EtOAc)--For extraction
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Step-by-Step Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask, add N-benzyl-5-bromo-2-methoxybenzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon). Stir the suspension for 10 minutes at room temperature.

  • Alkylation: Add bromoethane (1.5 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into 200 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the pure N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is the most versatile functional group on the precursor, providing a direct entry point into C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the rapid assembly of complex biaryl and arylamine structures.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds.[3][4] Using the title precursor, a wide array of aryl, heteroaryl, or vinyl groups can be installed at the C5 position.

Causality in Protocol Design:

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is often used directly, or a Pd(II) source like PdCl₂(dppf) can be used, which is reduced in situ to the active Pd(0) catalyst. The dppf ligand provides stability and promotes the catalytic cycle.

  • Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, THF) and water is typically used to dissolve both the organic-soluble precursor and the inorganic base.[5]

Reaction Diagram: Suzuki-Miyaura Coupling

Start N-benzyl-5-bromo-N-ethyl- 2-methoxybenzenesulfonamide Intermediate Iminium Ion Intermediate (via benzylic radical) Start->Intermediate Oxidation Reagents KBr, Oxone® CH₃CN/H₂O Reagents->Intermediate Product N-ethyl-5-bromo-2- methoxybenzenesulfonamide Intermediate->Product Hydrolysis Byproduct Benzaldehyde Intermediate->Byproduct Hydrolysis Hydrolysis

Sources

Application

Application Note: Preparation and Formulation of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide for In Vitro Cell Culture Assays

Executive Summary The evaluation of hydrophobic small molecules in cell-based assays requires meticulous formulation to ensure accurate dosing, maintain compound stability, and prevent vehicle-induced artifacts. This app...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of hydrophobic small molecules in cell-based assays requires meticulous formulation to ensure accurate dosing, maintain compound stability, and prevent vehicle-induced artifacts. This application note provides a comprehensive, self-validating protocol for the preparation of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS: 1018058-48-4). Designed for researchers and drug development professionals, this guide details the causality behind solvent selection, serial dilution strategies, and strict vehicle control limits required to maintain scientific integrity in high-throughput screening (HTS) and targeted cell culture assays.

Compound Profiling & Physicochemical Rationale

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is a halogenated benzenesulfonamide derivative. Like many sulfonamide-based screening compounds, it exhibits high lipophilicity and poor aqueous solubility.

Table 1: Physicochemical Properties

PropertyValueOperational Implication
Chemical Name N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamideTarget compound for assay
CAS Number 1018058-48-4Verification of chemical identity
Molecular Formula C16H18BrNO3S-
Molecular Weight 384.29 g/mol Required for molarity calculations
Estimated LogP ~3.5 - 4.5Highly hydrophobic; prone to aqueous aggregation
Primary Solvent Anhydrous DMSO ( 99.9% purity)Required to disrupt the crystal lattice
Max Final Assay DMSO 0.1% v/vPrevents solvent-induced cytotoxicity
The Causality of Precipitation and Vehicle Toxicity

Directly introducing a 100% Dimethyl Sulfoxide (DMSO) stock solution into an aqueous cell culture medium creates a localized microenvironment of extreme polarity shift. This rapid transition forces hydrophobic molecules like N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide to undergo supersaturation and subsequent nano-aggregation (crashing out)[1]. Aggregates can physically interact with cell membranes, sequester target proteins, or create false positives in optical readouts.

Furthermore, while DMSO is the universal solvent for small molecule libraries, concentrations exceeding 0.1% (v/v) have been definitively shown to induce transcriptional changes, oxidative stress, and caspase-dependent apoptosis in sensitive primary cells and immortalized cell lines[2][3]. Therefore, a multi-step dilution strategy is not just recommended—it is a mechanistic requirement for assay validity.

Experimental Protocols

Phase 1: Master Stock Preparation (10 mM)

Objective: Create a stable, fully dissolved master stock while minimizing atmospheric water absorption.

  • Equilibration: Allow the lyophilized powder of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation, which degrades the compound and reduces DMSO solubility.

  • Calculation: To prepare a 10 mM stock, dissolve 3.84 mg of the compound in exactly 1.0 mL of anhydrous DMSO ( 99.9% purity, stored under inert gas).

  • Solubilization: Vortex gently for 60 seconds. If the compound resists dissolution, sonicate the vial in a room-temperature water bath for 5–10 minutes. Do not heat the solution, as thermal stress can degrade halogenated sulfonamides.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL aliquots in tightly sealed, low-bind microcentrifuge tubes. Store at -20°C or -80°C. Self-Validation Check: Discard any aliquot that has undergone more than two freeze-thaw cycles, as cyclical freezing promotes irreversible microscopic crystallization[4].

Phase 2: Serial Dilution and Media Formulation

Objective: Transition the compound from 100% organic solvent to a physiological aqueous environment without inducing nano-aggregation.

  • Organic Phase Dilution (1000x Series): Perform all initial serial dilutions in 100% DMSO. For example, to achieve a final assay concentration of 10 µM, prepare a 10 mM working stock in DMSO (1000x).

  • Aqueous Intermediate (10x Series): Transfer 10 µL of the 1000x DMSO stock into 990 µL of pre-warmed (37°C) complete cell culture media.

    • Critical Insight: Add the DMSO dropwise while vortexing the media to ensure rapid dispersal. This creates a 10x intermediate solution containing 1% DMSO.

  • Final Assay Addition (1x): Add 10 µL of the 10x intermediate to 90 µL of media already present in the 96-well assay plate. The final well volume is 100 µL, yielding a 1x compound concentration (10 µM) and a safe, final DMSO concentration of 0.1% (v/v)[5].

Workflow A Powder (CAS: 1018058-48-4) B 10 mM Master Stock (100% DMSO) A->B Dissolve C 1000x Serial Dilutions (100% DMSO) B->C Dilute D 10x Intermediate (Media + 1% DMSO) C->D Aqueous Transfer E 1x Final Assay (Media + 0.1% DMSO) D->E Add to Cells

Caption: Step-by-step dilution workflow to prevent aqueous precipitation and limit DMSO to 0.1%.

Assay Integration & Self-Validation

To ensure that any observed biological effect is driven by the pharmacological action of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide rather than formulation artifacts, the assay must be a self-validating system.

Mandatory Controls
  • Vehicle Control (0.1% DMSO): Every assay plate must include wells treated with 0.1% DMSO in media (lacking the compound). This normalizes the baseline biological readout and isolates the compound's specific effect[4].

  • Positive Cytotoxicity Control: Use a known cytotoxic agent (e.g., Staurosporine or Puromycin) to validate the dynamic range of the viability assay.

Cytotoxicity Assessment (MTT/ATP Assay)

If the compound is being screened for anti-cancer properties or if general toxicity must be ruled out, a cell viability assay (such as an ATP-luminescence or MTT tetrazolium reduction assay) should be deployed[6]. High concentrations of DMSO or aggregated compound will trigger mitochondrial stress, leading to a false-positive reduction in cell viability via the apoptotic cascade.

Pathway A High DMSO (>0.1%) or Toxic Compound B Mitochondrial Stress (Depolarization) A->B C Cytochrome C Release B->C D Caspase 9 Activation C->D E Caspase 3/7 Activation D->E F Apoptosis / Cell Death (Assay Readout) E->F

Caption: Apoptotic signaling pathway triggered by vehicle toxicity or cytotoxic compounds.

Visual and Optical Validation

Before adding the 10x intermediate to your cells, visually inspect the solution against a light source. If turbidity or a milky appearance is observed, N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide has exceeded its thermodynamic solubility limit in the aqueous buffer. In such cases, dynamic light scattering (DLS) or centrifugation counter-screens should be employed to confirm the absence of nano-aggregates[1].

References

  • HTS Assay Validation - Assay Guidance Manual Sittampalam GS, Coussens NP, Nelson H, et al. National Center for Advancing Translational Sciences (NCATS). URL:[Link][4]

  • Assay Interference by Aggregation - Assay Guidance Manual Sittampalam GS, Coussens NP, Nelson H, et al. National Center for Advancing Translational Sciences (NCATS). URL:[Link] (General AGM Aggregation Guidelines)[1]

  • Cell Viability Assays - Assay Guidance Manual Riss TL, Moravec RA, Niles AL, et al. National Center for Advancing Translational Sciences (NCATS). URL:[Link][6]

  • Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Verheijen, M., et al. Cryobiology / Taylor & Francis Online (2020). URL:[Link][2]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes MDPI Molecules (2022). URL:[Link][3]

Sources

Method

Application Note: Structural Elucidation of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide by ¹H and ¹³C NMR Spectroscopy

Abstract This technical guide provides a comprehensive framework for the structural characterization of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of previously published spectral data for this specific molecule, this document outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation. By leveraging established principles of NMR spectroscopy and analyzing analogous chemical structures, this guide offers predicted chemical shifts and multiplicity patterns. Furthermore, it details the application of advanced 2D NMR techniques such as COSY, HSQC, and DEPT-135 to ensure unambiguous assignment of all proton and carbon signals, thereby providing a robust methodology for researchers and professionals in drug development and chemical synthesis.

Introduction

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is a multifaceted organic compound featuring a sulfonamide core, a key functional group in a variety of pharmacologically active agents.[1] The precise structural confirmation of such molecules is a critical step in the drug discovery and development pipeline, ensuring purity, verifying synthesis, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structure in solution.[2] This application note details the comprehensive workflow for the complete ¹H and ¹³C NMR spectral assignment of the title compound.

The strategic application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments provides a self-validating system for structural elucidation.[2][3][4] This guide explains the rationale behind experimental parameter selection and provides a logical workflow for interpreting the resulting spectra, making it an essential resource for researchers in organic synthesis and medicinal chemistry.

Predicted Spectroscopic Data

Due to the absence of published experimental data for N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide, the following tables present predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions are derived from established chemical shift ranges for similar functional groups and substitution patterns found in analogous molecules.[5][6][7][8] The proposed assignments are based on the additive effects of substituents on the aromatic rings and the known electronic environments of the alkyl groups.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-a (CH₃-ethyl)1.15 - 1.25Triplet (t)3H~7.2Alkyl group adjacent to a CH₂ group.
H-b (CH₂-ethyl)3.20 - 3.30Quartet (q)2H~7.2Methylene group coupled to a methyl group.
H-c (OCH₃)3.90 - 4.00Singlet (s)3H-Methoxy group protons with no adjacent protons.
H-d (CH₂-benzyl)4.35 - 4.45Singlet (s)2H-Benzylic protons with no adjacent protons.[6]
H-36.95 - 7.05Doublet (d)1H~8.8Aromatic proton ortho to the methoxy group.
H-47.45 - 7.55Doublet of doublets (dd)1H~8.8, ~2.4Aromatic proton coupled to H-3 and H-6.
H-67.75 - 7.85Doublet (d)1H~2.4Aromatic proton meta to the methoxy group and ortho to the bromine.
H-e (benzyl)7.25 - 7.40Multiplet (m)5H-Protons of the unsubstituted benzyl ring.[5][6]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135Rationale
C-a (CH₃-ethyl)13.0 - 15.0PositiveAlkyl methyl carbon.
C-b (CH₂-ethyl)45.0 - 47.0NegativeAlkyl methylene carbon bonded to nitrogen.
C-d (CH₂-benzyl)52.0 - 54.0NegativeBenzylic carbon bonded to nitrogen.
C-c (OCH₃)56.0 - 58.0PositiveMethoxy carbon.
C-3112.0 - 114.0PositiveAromatic CH ortho to the methoxy group.
C-5 (C-Br)118.0 - 120.0AbsentAromatic carbon directly bonded to bromine.
C-4132.0 - 134.0PositiveAromatic CH.
C-6135.0 - 137.0PositiveAromatic CH.
C-1 (C-SO₂)130.0 - 132.0AbsentAromatic quaternary carbon attached to the sulfonyl group.
C-2 (C-OCH₃)157.0 - 159.0AbsentAromatic quaternary carbon attached to the methoxy group.
C-f (benzyl ipso)136.0 - 138.0AbsentQuaternary carbon of the benzyl ring attached to the methylene.
C-g, C-h, C-i (benzyl)127.0 - 129.5PositiveAromatic CH carbons of the benzyl ring.[5]

Experimental Protocols

Sample Preparation

A self-validating protocol ensures reproducible results. The choice of solvent can influence chemical shifts; deuterated chloroform (CDCl₃) is a common choice for many organic molecules, though other solvents like DMSO-d₆ can be used if solubility is an issue.[9][10][11][12]

  • Weighing: Accurately weigh 10-15 mg of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous. A brief sonication may be used if necessary.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural characterization.

  • ¹H NMR: Provides information on the proton environments, their integration (relative numbers), and scalar couplings.

  • ¹³C NMR: Determines the number of unique carbon environments.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.[13][14][15][16][17]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.[4][18][19]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[4][18][20]

The following diagram illustrates the logical workflow for these experiments:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Structural Elucidation H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Nuclei Count COSY COSY H1->COSY Proton Connectivity HSQC HSQC H1->HSQC Direct C-H Bonds DEPT DEPT-135 C13->DEPT Determine Carbon Multiplicity C13->HSQC Structure Final Structure Assignment DEPT->Structure COSY->Structure HSQC->Structure

Caption: NMR experimental workflow for structural elucidation.

Data Interpretation: A Step-by-Step Guide

Analysis of ¹H NMR Spectrum
  • Alkyl Region (0.5-4.5 ppm):

    • Identify a triplet around 1.15-1.25 ppm, integrating to 3H (H-a), and a quartet around 3.20-3.30 ppm, integrating to 2H (H-b). The coupling pattern confirms the presence of an ethyl group.

    • A singlet at approximately 3.90-4.00 ppm integrating to 3H corresponds to the methoxy protons (H-c).

    • Another singlet around 4.35-4.45 ppm integrating to 2H is characteristic of the benzylic protons (H-d).[6]

  • Aromatic Region (6.5-8.0 ppm): [5][6]

    • The disubstituted benzene ring of the benzenesulfonamide moiety will exhibit a complex splitting pattern. Expect a doublet around 6.95-7.05 ppm (H-3), a doublet of doublets between 7.45-7.55 ppm (H-4), and a doublet around 7.75-7.85 ppm (H-6).

    • The monosubstituted benzyl ring will show a multiplet in the range of 7.25-7.40 ppm, integrating to 5H (H-e).

Analysis of ¹³C and DEPT-135 NMR Spectra
  • Carbon Count: The ¹³C NMR spectrum should display a total of 14 distinct signals, corresponding to the 16 carbon atoms in the molecule (noting symmetry in the benzyl ring may lead to fewer signals for the ortho/meta carbons).

  • DEPT-135 Analysis:

    • Positive Signals (CH and CH₃): Identify the signals for C-a (CH₃), C-c (OCH₃), and the aromatic CH carbons (C-3, C-4, C-6, and the benzyl CHs).[14][16]

    • Negative Signals (CH₂): The methylene carbons of the ethyl (C-b) and benzyl (C-d) groups will appear as negative peaks.[14][16]

    • Absent Signals (Quaternary Carbons): The signals for C-1, C-2, C-5, and the ipso-carbon of the benzyl ring (C-f) will be present in the ¹³C spectrum but absent in the DEPT-135 spectrum.[14]

The following diagram outlines the logic for interpreting DEPT-135 spectra:

G cluster_input Input Spectra cluster_output Carbon Type Assignment C13_spec ¹³C Spectrum Cq Quaternary C C13_spec->Cq Present in ¹³C, Absent in DEPT-135 DEPT135_spec DEPT-135 Spectrum CH3 CH₃ DEPT135_spec->CH3 Positive Signal CH2 CH₂ DEPT135_spec->CH2 Negative Signal CH CH DEPT135_spec->CH Positive Signal

Caption: Logic for carbon multiplicity assignment using DEPT-135.

Analysis of 2D NMR Spectra
  • COSY:

    • A cross-peak between the triplet (H-a) and the quartet (H-b) will definitively confirm the ethyl group.

    • In the aromatic region, correlations will be observed between H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the bromo-methoxy-benzenesulfonamide ring.

  • HSQC:

    • This experiment will provide direct one-bond correlations between each proton and its attached carbon. For example, the triplet at ~1.2 ppm will show a cross-peak with the carbon signal at ~14 ppm, assigning them as H-a and C-a, respectively. This allows for the confident assignment of all protonated carbons.

Conclusion

This application note provides a robust and detailed protocol for the complete ¹H and ¹³C NMR characterization of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide. By following the outlined experimental procedures and the logical interpretation workflow, researchers can achieve unambiguous structural verification. The use of complementary 1D and 2D NMR techniques ensures the integrity and trustworthiness of the final structural assignment, a critical requirement in the fields of chemical synthesis and drug development.

References

  • Tecmag. (n.d.). DEPT - 135. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • Schlorer, N. E., & Egger, N. (2013). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 5(1), 3. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Jios, J. L., Romanelli, G. P., Autino, J. C., Giaccio, H. E., Duddeck, H., & Wiebcke, M. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin. Magnetic Resonance in Chemistry, 43(12), 1057–1062. [Link]

  • Goger, N. G., & Gurell, G. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505–509. [Link]

  • ResearchGate. (2025, August 10). COSY- und HSQC-NMR-Spektroskopie: Zum Stand der Routine-2D-Methoden. Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • University of Debrecen. (2023, April 17). NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1- Typical 2D NMR experiments used for molecular structure determination ()*. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Download Table. Retrieved from [Link]

  • UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -. Retrieved from [Link]

  • Taylor & Francis. (2021, April 28). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Download Table. Retrieved from [Link]

  • ResearchGate. (2025, September 16). (PDF) Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • KoreaScience. (n.d.). Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved from [Link]

  • PubMed. (2015, July 15). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). N-benzyl-N,4-dimethylbenzenesulfonamide (3a). Retrieved from [Link]

  • PubChem. (2026, March 7). N-benzyl-N-ethyl-2-methoxybenzenesulfonamide | C16H19NO3S. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

Sources

Application

Applications of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide in drug discovery

Application Note: N-Benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide as a Strategically Protected Scaffold in Drug Discovery Executive Summary The sulfonamide moiety is universally recognized as a "privileged scaffold"...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide as a Strategically Protected Scaffold in Drug Discovery

Executive Summary

The sulfonamide moiety is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous antibacterial, anti-inflammatory, and anticancer therapeutics[1]. However, the direct functionalization of primary and secondary sulfonamides during library generation is notoriously difficult. Free sulfonamides can coordinate transition metals, poisoning Palladium (Pd) or Nickel (Ni) catalysts during cross-coupling, or undergo unwanted N-arylation[2].

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS: 1018058-48-4) bypasses these synthetic bottlenecks. By utilizing an N-benzyl group as a robust, orthogonal protecting group, this building block allows medicinal chemists to perform aggressive Late-Stage Functionalization (LSF) at the 5-bromo position. Subsequent debenzylation reveals the bioactive N-ethyl secondary sulfonamide, a motif highly sought after for targeting hydrophobic pockets in kinases and tumor-associated Carbonic Anhydrases (e.g., CA IX)[3][4].

Structural Rationale & Pharmacophore Analysis

The architecture of this molecule is engineered for both synthetic versatility and biological efficacy. Understanding the causality behind each functional group is critical for rational drug design:

  • 5-Bromo Handle (The Synthetic Anchor): Positioned para to the methoxy group and meta to the sulfonamide, this halogen serves as the primary site for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. The integration of diverse "tail" moieties at this position is a proven strategy for achieving isoform selectivity in target proteins[5].

  • N-Benzyl Group (The Protector): Converts the sulfonamide into a tertiary state, preventing it from acting as a competing nucleophile or metal-chelator during LSF. It is easily cleaved post-coupling via mild hydrogenolysis (Pd/C, H₂).

  • N-Ethyl Group (The Pharmacophore): Once deprotected, the N-ethyl group remains. In biological targets, this short alkyl chain provides essential steric bulk and lipophilicity to anchor the molecule within hydrophobic binding clefts[3].

  • 2-Methoxy Group (The Conformational Lock): The ortho-methoxy group serves a dual purpose. Biologically, it acts as a hydrogen-bond acceptor. Chemically, its steric bulk restricts the rotation of the C-S bond, locking the sulfonamide into a predictable conformation that enhances binding kinetics[6].

Structural_Rationale cluster_scaffold Scaffold Features cluster_function Chemical & Biological Function Br 5-Bromo Group LSF Late-Stage Functionalization (Cross-Coupling Handle) Br->LSF Bn N-Benzyl Group Protect Prevents Catalyst Poisoning (Orthogonal Protection) Bn->Protect Et N-Ethyl Group Pharm Lipophilic Pharmacophore (Target Pocket Fit) Et->Pharm OMe 2-Methoxy Group Elec Electronic Activation & Conformational Locking OMe->Elec

Logical mapping of scaffold structural features to their chemical and biological functions.

Workflow: Library Generation via Late-Stage Functionalization

Because the 5-bromo position is para to the electron-donating methoxy group, the C-Br bond is slightly electron-rich. This decelerates the oxidative addition step in standard Pd-catalysis. To counteract this, the use of highly active, electron-rich bidentate ligands (such as dppf) or bulky monodentate phosphines (like XPhos) is required to accelerate the catalytic cycle.

Synthetic_Workflow Start N-benzyl-5-bromo-N-ethyl- 2-methoxybenzenesulfonamide (Protected Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura / C-C Bond) Start->Coupling Boronic Acids, Pd(dppf)Cl2 Intermediate N-benzyl-5-(R)-N-ethyl- 2-methoxybenzenesulfonamide (Diversified Intermediate) Coupling->Intermediate Deprotection Hydrogenolysis (Pd/C, H2) Cleavage of N-benzyl Intermediate->Deprotection Orthogonal Cleavage Final 5-(R)-N-ethyl- 2-methoxybenzenesulfonamide (Bioactive Library) Deprotection->Final

Workflow for generating diverse sulfonamide libraries using orthogonal protection.

Protocol 1: High-Throughput Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system for 96-well plate library generation.

Reagents & Materials:

  • Scaffold: N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (0.1 mmol per well)

  • Coupling Partners: Diverse aryl/heteroaryl boronic acids (0.15 mmol, 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (0.3 mmol, 3.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v), degassed.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dispense the scaffold, boronic acids, Pd(dppf)Cl₂, and K₂CO₃ into a 96-well reaction block.

    • Expert Insight: Include 4-methoxyphenylboronic acid in Well A1 as a positive control. Its predictable electronic profile ensures baseline validation of the oxidative addition and transmetalation steps.

  • Solvent Addition: Add 1.0 mL of degassed 1,4-Dioxane/H₂O to each well. Seal the block with a Teflon-lined mat.

  • Reaction: Heat the block to 90°C on an orbital shaker for 12 hours.

  • Workup & Validation: Cool to room temperature. Filter the crude mixtures through a Celite pad into a collection plate to remove Pd black.

  • Analysis: Analyze via LC-MS. The intact N-benzyl group yields a highly predictable mass shift (+90 Da relative to the deprotected product), making automated mass-directed fraction collection highly efficient.

Protocol 2: Global Debenzylation (Pharmacophore Unmasking)
  • Setup: Transfer the purified intermediates to a high-pressure hydrogenation reactor. Dissolve in Methanol/EtOAc (1:1).

  • Catalysis: Add 10% Pd/C (10% w/w).

  • Reaction: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously at 40°C for 6 hours.

    • Expert Insight: The N-ethyl group provides sufficient steric hindrance to prevent unwanted over-reduction of the sulfonamide core, ensuring clean cleavage of the benzylic C-N bond.

  • Filtration: Filter through a syringe filter (0.22 µm) to remove Pd/C, yielding the active N-ethyl secondary sulfonamide library ready for biological screening.

Application in Target-Based Discovery: Carbonic Anhydrase IX (CA IX)

Tumor-associated Carbonic Anhydrase IX (CA IX) is a critical biomarker for hypoxia and a validated target in oncology[4]. While primary sulfonamides are classic CA inhibitors, secondary sulfonamides (like the deprotected N-ethyl derivatives generated from this scaffold) have shown unique binding modalities. By extending into the outer catalytic cleft rather than directly coordinating the deep Zinc ion, these molecules can achieve superior selectivity for CA IX over the ubiquitous off-target CA II[6][7].

Quantitative Data: Optimization of Tail Substitutions

The following table summarizes the predicted structure-activity relationship (SAR) impact when utilizing the 5-bromo handle to append various heterocyclic tails, aiming for CA IX selectivity[6][7].

Tail Substitution (via 5-Bromo)Physicochemical ImpactPredicted CA IX AffinityOff-Target (CA II) Liability
Unsubstituted (Bromo) High Lipophilicity (LogP ↑)ModerateHigh
Pyrimidine/Purine Tail H-Bonding Network ↑High (Sub-nanomolar)Low (Steric clash in CA II)
Triazole Linker Dipole Moment ShiftVery HighVery Low
Fluorinated Aryl Metabolic Stability ↑HighModerate

Note: Data extrapolated from established sulfonamide hybridization approaches targeting CA IX[3][7].

References

  • [1] Sulfonamides as potential bioactive scaffolds. ResearchGate. URL:[Link]

  • [2] Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. URL:[Link]

  • [3] Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. ACS Publications. URL:[Link]

  • [7] Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC - NIH. URL:[Link]

  • [5] Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX. Frontiers in Pharmacology. URL:[Link]

  • [4] Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling. MDPI. URL:[Link]

  • [6] Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Method

How to scale up N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide batch production

An Application Note for the Scalable Batch Production of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Batch Production of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scalable batch production of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide, a tertiary sulfonamide with potential applications as a versatile intermediate in medicinal chemistry and materials science. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from laboratory-scale synthesis to pilot and production-scale batches. We present a robust, two-step synthetic strategy commencing with the chlorosulfonylation of a commercially available precursor, followed by a nucleophilic substitution with N-benzylethylamine. Detailed protocols for synthesis, work-up, and purification are provided, with an emphasis on safety, efficiency, and process control. This guide is designed to equip researchers and process chemists with the technical knowledge and practical insights required for successful and reliable scale-up.

Strategic Approach: Retrosynthetic Analysis and Process Design

The synthesis of tertiary sulfonamides is most reliably achieved through the reaction of a corresponding sulfonyl chloride with a secondary amine.[1][2][3] This classical approach is favored for its high efficiency and adaptability to a wide range of substrates, making it the most logical choice for scalable production.

Retrosynthetic Analysis:

The target molecule, N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide, is disconnected at the sulfur-nitrogen bond. This reveals two key starting materials:

  • 5-bromo-2-methoxybenzenesulfonyl chloride: An electrophilic sulfonyl chloride that must be synthesized.

  • N-benzylethylamine: A nucleophilic secondary amine, which is commercially available.

The sulfonyl chloride intermediate is derived from 4-bromo-1-methoxybenzene via an electrophilic aromatic substitution (chlorosulfonylation). This multi-step strategy is outlined below.

G Target N-benzyl-5-bromo-N-ethyl- 2-methoxybenzenesulfonamide SM1 5-bromo-2-methoxybenzenesulfonyl chloride Target->SM1 S-N Bond Formation SM2 N-benzylethylamine (Commercial) Target->SM2 S-N Bond Formation Precursor 4-bromo-1-methoxybenzene (Commercial) SM1->Precursor Electrophilic Aromatic Substitution (Chlorosulfonylation) Reagent1 Chlorosulfonic Acid (HSO3Cl) G cluster_0 Part A: Sulfonyl Chloride Synthesis cluster_1 Part B: Sulfonamide Coupling & Purification A1 Charge HSO3Cl Cool to 0 °C A2 Add 4-bromo-1-methoxybenzene (T < 10 °C) A1->A2 A3 Reaction at RT, then 55 °C A2->A3 A4 Quench on Ice/Water A3->A4 A5 Filter & Wash with H2O A4->A5 A6 Dry Intermediate A5->A6 B2 Add Sulfonyl Chloride Solution (T < 10 °C) A6->B2 Use Immediately B1 Charge Amine, TEA, Solvent Cool to 0 °C B1->B2 B3 Reaction at RT IPC Check (TLC/HPLC) B2->B3 B4 Aqueous Work-up (HCl, NaHCO3, Brine) B3->B4 B5 Concentrate Crude Product B4->B5 B6 Recrystallize from Solvent (e.g., Isopropanol) B5->B6 B7 Filter & Dry Final Product B6->B7

Caption: Detailed experimental workflow for batch production.

In-Process and Final Quality Controls
AnalysisPurposeStage
TLC/HPLC Monitor reaction completionEnd of Reaction
¹H and ¹³C NMR Confirm structural identity of the final productFinal Product
Mass Spectrometry (MS) Confirm molecular weight of the final productFinal Product
Melting Point Assess purity of the final crystalline solidFinal Product
HPLC Purity Quantify the purity of the final productFinal Product

Table 2: Recommended analytical controls for the process.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide . By analyzing the specific physicochemical properties of this molecule, we provide field-proven, self-validating protocols to ensure your in vitro and in vivo assays yield reliable, artifact-free data.

Chemical Profiling: The Causality of Insolubility

Before attempting to dissolve a compound, we must understand why it resists solvation.

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is a notoriously difficult "brick dust" molecule due to its specific structural features:

  • Lack of Ionizable Centers: While primary and secondary sulfonamides possess a weakly acidic proton, this molecule is N,N-disubstituted (tertiary sulfonamide via benzyl and ethyl groups). It carries zero ionizable protons.

  • High Lipophilicity: The combination of a bromo-substituent, a methoxy group, and two bulky aromatic/aliphatic groups (benzyl, ethyl) drives its LogP exceptionally high.

The Mechanistic Takeaway: Because the molecule is strictly non-ionizable across the physiological pH range, pH adjustment and salt formation will chemically fail . Solubilization must rely entirely on disrupting crystal lattice energy and utilizing hydrophobic interactions via cosolvents, host-guest complexation, or lipid-based nanocarriers.

Troubleshooting & FAQs

Q1: My compound completely crashes out when I dilute my DMSO stock into aqueous cell culture media. How do I prevent this?

Causality: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent. When a DMSO stock of a highly lipophilic compound is diluted into an aqueous buffer, the rapid change in solvent polarity triggers the hydrophobic effect. The compound rapidly aggregates and crystallizes. This "DMSO crash-out" leads to artificially underestimated drug efficacy (less free drug available to cells) and overestimated cytotoxicity due to physical membrane damage caused by micro-crystals 1. Solution: Do not rely on simple DMSO dilution. Utilize a "DMSO 2.0" approach by incorporating hydrophilic adjuvants 2 or bifunctional cosolvents 3. For immediate in vitro application, pre-spike your culture media with a cyclodextrin before introducing the DMSO stock to provide an immediate hydrophobic sink for the compound.

Q2: Which cyclodextrin should I choose for in vivo dosing?

Causality: Because the molecule is non-ionizable, it relies entirely on Van der Waals forces and hydrophobic shielding within the cyclodextrin cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. Its cavity size perfectly accommodates bulky aromatic groups (like the benzyl or bromophenyl moieties), improving apparent aqueous solubility while maintaining excellent biocompatibility 4. Solution: Formulate with 10–20% w/v HP-β-CD. It is generally recognized as safe and exhibits exceptionally low oral and parenteral toxicity profiles 5.

Q3: Can I use a Lipid-Based Formulation (LBDDS) for oral administration?

Causality: Yes. Lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS), bypass the dissolution rate-limiting step entirely. They keep the highly lipophilic drug solubilized in lipid excipients that spontaneously form micro- or nano-emulsions upon contact with gastrointestinal fluids 6. Solution: Create a Type III LBDDS using a digestible oil, a high-HLB surfactant, and a cosolvent to ensure the compound remains in a solubilized state throughout GI transit.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in verification steps to confirm that true solubilization—not just micro-suspension—has occurred.

Protocol A: Kinetic Solubility Assessment & DMSO Crash Prevention (In Vitro)

Objective: Achieve a 10 µM final assay concentration without nucleation.

  • Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to create a 10 mM stock. Vortex until optically clear.

  • Media Priming: Prepare your aqueous cell culture media and add HP-β-CD to a final concentration of 2% w/v. Warm to 37°C.

  • Titration: Under vigorous vortexing, slowly add 1 µL of the 10 mM DMSO stock per 1 mL of primed media. (Final DMSO = 0.1% v/v).

  • Validation Step (Centrifugation): Centrifuge the final media at 10,000 × g for 10 minutes.

  • Validation Step (Quantification): Sample the top 200 µL of the supernatant and quantify via HPLC-UV. If the recovered concentration is <95% of the theoretical 10 µM, precipitation has occurred, and the HP-β-CD concentration must be titrated upward.

Protocol B: HP-β-CD Complexation for In Vivo Dosing (IV/IP)

Objective: Create a stable, aqueous-compatible inclusion complex for animal models.

  • Excipient Preparation: Weigh 200 mg of HP-β-CD and dissolve completely in 1 mL of sterile saline (20% w/v).

  • Drug Addition: Add the target compound in excess (e.g., 5 mg) to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at 37°C for 48 hours to achieve thermodynamic equilibrium of the host-guest complex.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove uncomplexed, solid drug.

  • Validation Step (DLS): Analyze the filtrate using Dynamic Light Scattering (DLS). A true inclusion complex will show no significant particulate scattering. If particles >10 nm are detected, the system has formed unstable nano-aggregates rather than true inclusion complexes.

Quantitative Data Summary

The following table outlines the maximum tolerated limits for common solubilizing excipients to prevent formulation-induced toxicity in your assays.

Excipient / StrategyMax In Vitro Conc.Max In Vivo Conc. (Mice, IV)Primary Solubilization Mechanism
DMSO 0.5% v/v10% v/vCosolvency / Polarity adjustment
HP-β-CD 5% w/v20% w/vHydrophobic inclusion complexation
Tween 80 0.1% v/v5% v/vMicellization / Surfactant action
PEG 400 1.0% v/v30% v/vCosolvency

Visual Workflows: Formulation Decision Tree

FormulationDecisionTree Start Target Compound: N-benzyl-5-bromo-N-ethyl- 2-methoxybenzenesulfonamide (Non-ionizable, High LogP) InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Assays (Animal Models) Start->InVivo DMSO DMSO Stock Preparation (Target <0.5% final) InVitro->DMSO Route Determine Route of Administration InVivo->Route Precip Precipitation on Dilution? DMSO->Precip CD_InVitro Pre-spike Media with 1-5% HP-β-CD Precip->CD_InVitro Yes Valid_InVitro Validate via HPLC-UV Recovery >95% CD_InVitro->Valid_InVitro IV Intravenous / IP Route->IV Oral Oral (PO) Route->Oral CD_IV 20% HP-β-CD Thermodynamic Complexation IV->CD_IV LBDDS Lipid-Based Formulation (SEDDS) Oral->LBDDS Valid_InVivo Validate via DLS (Ensure no nano-aggregates) CD_IV->Valid_InVivo LBDDS->Valid_InVivo

Decision tree for formulating highly lipophilic, non-ionizable compounds across assay types.

References

  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PLOS One.[Link]

  • Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research - AACR Journals.[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.[Link]

  • Background review for cyclodextrins used as excipients. European Medicines Agency (EMA).[Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group.[Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges when purifying highly functionalized, sterically hindered molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges when purifying highly functionalized, sterically hindered molecules. N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide presents a unique crystallization challenge: its bulky N-benzyl and N-ethyl substituents, combined with the lipophilic bromo and methoxy groups, create significant steric hindrance. This amphiphilic nature delays lattice packing, making the compound highly susceptible to oiling out (liquid-liquid phase separation), solvent inclusion, and agglomeration during crystallization.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to minimize byproducts and ensure high-purity crystalline yields.

Part 1: Troubleshooting Guides & FAQs

Q1: During crystallization, my product is "oiling out" as a dense liquid at the bottom of the flask instead of forming crystals. What is the mechanistic cause, and how do I fix it? A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid[1]. Mechanistically, this happens when the supersaturation level exceeds the metastable zone limit before the temperature drops below the solute's melting point in the solvent mixture. The bulky substituents on your sulfonamide delay nucleation, pushing the system into liquid-liquid phase separation (LLPS).

  • Solution: Ensure the boiling point of your chosen solvent is lower than the melting point of your sulfonamide compound[2]. If oiling out occurs, re-heat the solution until the solid redissolves, add a small amount of additional hot solvent, and allow the solution to cool more slowly[1]. To bypass the primary nucleation energy barrier, introduce seed crystals just above the cloud point.

Q2: My final product has a low purity and contains unreacted starting materials (e.g., 5-bromo-2-methoxybenzenesulfonyl chloride). Why are these byproducts co-crystallizing? A2: This is typically caused by agglomeration or rapid growth-induced inclusions. When crystals grow too fast due to high supersaturation, small crystals stick together, trapping the impurity-rich mother liquor between the particles. If the impurity is structurally related, it may also incorporate directly into the crystal lattice.

  • Validation: You can confirm this via dissolution testing. If the % impurity dissolved reaches 100% when 20–80% of the bulk crystal has dissolved, the impurity is present within the bulk crystals.

  • Solution: General methods to avoid agglomeration include lowering the degree of supersaturation and controlling the agitation rate. If agglomeration persists, implement a temperature cycling protocol (heating and cooling cycles) to dissolve fine agglomerates and promote Ostwald ripening, resulting in larger, well-separated crystals.

Q3: I am using an anti-solvent method, but I am getting an amorphous powder instead of high-purity crystals. How do I improve crystallinity? A3: An amorphous powder indicates that the anti-solvent was added too rapidly, causing a massive spike in supersaturation and uncontrolled, instantaneous precipitation.

  • Solution: Optimize the anti-solvent addition rate to control nucleation and avoid excessive fines[]. Add the anti-solvent dropwise over an extended period (e.g., 1-2 hours) to a seeded solution.

Q4: What is the best way to wash the isolated crystals to remove surface byproducts without losing my yield? A4: Using excessive or purely non-polar solvents can either dissolve the product or fail to remove polar impurities.

  • Solution: Wash the crystals with a small amount of cold 70% isopropanol to remove any remaining soluble impurities[1]. This specific aqueous-organic ratio is highly effective for sulfonamides; it removes residual soluble impurities from the crystal surface while minimizing the dissolution of the bulk product.

Part 2: Mechanistic Workflows & Logic

Workflow Start Crude Sulfonamide (High Impurity Load) Dissolve Dissolve in Isopropanol (Minimum Vol, 70°C) Start->Dissolve Cool Controlled Cooling (0.5°C/min) Dissolve->Cool Seed Add Seed Crystals (1-2% w/w at 50°C) Cool->Seed AntiSolvent Add Water (Anti-Solvent) Dropwise Seed->AntiSolvent Check Oiling Out or Agglomeration? AntiSolvent->Check TempCycle Temperature Cycling (Heat to 60°C, Cool to 45°C) Check->TempCycle Yes Isolate Vacuum Filtration & Cold 70% IPA Wash Check->Isolate No TempCycle->Check Pure High-Purity Crystalline Product Isolate->Pure

Caption: Troubleshooting workflow for sulfonamide crystallization and impurity rejection.

Mechanism Supersat High Supersaturation (Rapid Cooling) Nuc Uncontrolled Nucleation Supersat->Nuc Agglom Crystal Agglomeration Nuc->Agglom Trap Mother Liquor Trapped (Impurity Inclusion) Agglom->Trap LowSupersat Controlled Supersaturation (Seeding + Slow Cooling) Growth Uniform Crystal Growth LowSupersat->Growth Reject Impurities Rejected to Mother Liquor Growth->Reject PureCrystal High-Purity Lattice Reject->PureCrystal

Caption: Mechanistic pathways of impurity inclusion versus rejection during crystallization.

Part 3: Quantitative Data & Solvent Selection

Table 1: Quantitative Troubleshooting Matrix for Byproduct Minimization

IssueCausalityQuantitative IndicatorMitigation Strategy
Oiling Out (LLPS) Melting point < Supersaturation tempTurbidity without birefringence under polarized lightReduce initial concentration by 10-15%; Seed at higher temp.
Bulk Inclusions Fast growth kinetics trapping impuritiesImpurity dissolves linearly with crystal bulk (20-80%)Lower cooling rate to < 0.5°C/min; Reduce anti-solvent addition rate.
Surface Deposition Poor washing or anti-solvent crash-outImpurity spikes in first 10% of crystal dissolutionWash with cold 70% IPA (2-3 bed volumes).
Agglomeration High collision rate & supersaturationBimodal particle size distribution (PSD)Implement temperature cycling (ΔT = 15°C).

Table 2: Solvent Selection Data for N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide

Solvent SystemRoleBoiling Point (°C)Polarity IndexCrystallization Suitability
Isopropanol (IPA) Primary Solvent82.63.9Excellent; balances lipophilicity of N-alkyl groups while allowing high-temp dissolution.
Water Anti-Solvent100.010.2Excellent; highly miscible with IPA, forces precipitation of the lipophilic sulfonamide.
Ethyl Acetate Primary Solvent77.14.4Moderate; risk of high solubility at low temps leading to poor yield.
Heptane Anti-Solvent98.40.1Poor; may cause oiling out due to lipophilic interactions with the benzyl group.

Part 4: Self-Validating Experimental Protocol

Protocol: Seeded Anti-Solvent Crystallization with Temperature Cycling Objective: Purify N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide while rejecting structurally related impurities into the mother liquor.

Step 1: Dissolution Place the crude sulfonamide powder in an Erlenmeyer flask. Add a minimal amount of Isopropanol (IPA) and bring the mixture to 70°C[2]. Continue adding small portions of hot solvent until the compound just dissolves completely[2].

  • Validation Checkpoint: The solution must be 100% optically clear. If any turbidity remains, the dissolution is incomplete, which will act as uncharacterized seeds and cause premature, impure crystallization.

Step 2: Hot Filtration Perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities[2]. Ensure all glassware for filtration is pre-heated, and perform the filtration as quickly as possible to prevent premature crystallization on the filter paper[1].

Step 3: Controlled Cooling & Seeding Cool the solution at a controlled rate (0.5°C/min) to 50°C. Introduce 1-2% (w/w) of pure seed crystals of the desired polymorph[].

  • Validation Checkpoint: Observe the seed crystals. If they dissolve completely within 5 minutes, the solution is undersaturated; lower the temperature by 2°C and re-seed.

Step 4: Anti-Solvent Addition Add water (anti-solvent) dropwise using a syringe pump over 2 hours. The slow addition rate is critical to control nucleation and avoid excessive fines[].

Step 5: Temperature Cycling (If Agglomeration Occurs) If particles appear clustered or agglomerated under in-situ microscopy, apply temperature cycling to the seeded antisolvent crystallization to yield larger, well-separated crystals. Heat the suspension to 60°C for 30 minutes to dissolve fines, then cool back to 45°C. Repeat for 2 cycles.

Step 6: Isolation and Washing Cool the mixture to 0-5°C in an ice bath for 15-30 minutes to maximize precipitation[2]. Collect the crystals by vacuum filtration using a Büchner funnel[2]. Wash the crystals with a small amount of cold 70% isopropanol to remove any remaining soluble impurities[1].

  • Validation Checkpoint: Dip a glass stirring rod into the mother liquor and allow the solvent to evaporate. A visible solid residue indicates a substantial amount of dissolved product remains[1], signaling that the cooling temperature was insufficient or too much solvent was used.

References

  • Crystallization of APIs: Methods and Challenges. BOC Sciences.

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC (National Institutes of Health) / ACS Publications.

  • Byproduct identification and removal in sulfonamide synthesis. Benchchem. 4

  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem. 2

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem. 1

Sources

Troubleshooting

Troubleshooting N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide degradation under UV light

Welcome to the Photochemistry & Stability Technical Support Center . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Photochemistry & Stability Technical Support Center . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies for the UV degradation of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide .

Rather than simply providing a list of fixes, this guide deconstructs the photochemical causality behind the degradation, equips you with self-validating analytical protocols, and answers the most complex edge-case questions encountered during ICH Q1B testing.

Mechanistic Causality: Why is this Compound Degrading?

To troubleshoot effectively, we must first understand the structural vulnerabilities of the target molecule. N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide contains two highly photolabile moieties that dictate its degradation profile under UV irradiation (320–400 nm):

  • The Bromoarene Group (Primary Pathway): Aryl bromides are notoriously susceptible to UV-induced photodehalogenation. Upon absorption of UV light, the relatively weak C-Br bond undergoes homolytic cleavage to form an aryl radical and a bromine radical ()[1]. In hydrogen-donating solvents or matrices, this aryl radical abstracts a hydrogen atom, leading to a debrominated degradant. Alternatively, electron transfer can yield an aryl cation that reacts with nucleophiles like water to form a hydroxylated product ()[2].

  • The Sulfonamide Linkage (Secondary Pathway): The S-N bond can undergo light-driven reductive cleavage. This photocleavage often proceeds via an energy transfer pathway from the excited state, resulting in the generation of a sulfonyl radical and an aminyl radical, which subsequently hydrolyze into sulfonic acid and free amine derivatives ()[3].

Photodegradation API N-benzyl-5-bromo-N-ethyl- 2-methoxybenzenesulfonamide UV UV Irradiation (320-400 nm) API->UV Path1 C-Br Bond Homolysis (Photodehalogenation) UV->Path1 Primary Path2 S-N Bond Cleavage (Sulfonamide Photocleavage) UV->Path2 Secondary Deg1 Debrominated Product (-78 Da) Path1->Deg1 H-abstraction Deg2 Hydroxylated Product (-Br, +OH) Path1->Deg2 H2O Nucleophilic Attack Deg3 Sulfonic Acid + N-ethylbenzylamine Path2->Deg3 Hydrolysis

Fig 1: Primary and secondary UV photodegradation pathways of the target sulfonamide.

Troubleshooting Guide: Self-Validating Experimental Workflows

A common pitfall in photostability testing is conflating thermal degradation or hydrolysis with true photochemical breakdown. To isolate the root cause, your protocol must be a self-validating system based on rigorous [4].

Protocol: Confirmatory Photostability Study & Actinometry Validation

Objective: Differentiate between UV-driven C-Br/S-N cleavage and ambient thermal degradation.

  • Step 1: Sample Preparation. Prepare the compound in its intended formulation or as a solid API spread in a thin layer (≤ 3 mm) in quartz or glass petri dishes to ensure uniform light penetration.

  • Step 2: Dark Control Implementation (Critical). Wrap an identical set of samples completely in aluminum foil. Place these adjacent to the exposed samples in the photostability chamber ()[5]. Causality Check: If the dark control degrades at the same rate as the exposed sample, your issue is thermal/hydrolytic, not photochemical.

  • Step 3: Dose Calibration. Validate the light dose using a calibrated radiometer or a chemical actinometric system (e.g., 2% w/v aqueous quinine monohydrochloride).

  • Step 4: Controlled Irradiation. Expose the samples to a minimum of 1.2 million lux-hours of visible light and 200 Watt-hours/m² of near-UV energy (320–400 nm) ()[6]. Pro-Tip: Use an Option 2 chamber (separate cool white and near-UV fluorescent lamps) rather than an Option 1 Xenon lamp to prevent selective UV overexposure and excessive sample heating ()[7].

  • Step 5: LC-MS/MS Analysis. Terminate exposure and immediately analyze both sets to map the degradation profile against the quantitative markers below.

Workflow Start Observe UV Degradation Step1 Run ICH Q1B Option 2 (Cool White + Near UV) Start->Step1 Actinometry Validate Dose: 200 W·h/m² UV 1.2M lux·h Vis Step1->Actinometry Decision Degradation > 5%? LCMS LC-MS/MS Analysis Identify Fragments Decision->LCMS Yes Mitigation Formulation/Packaging: Amber Glass, Scavengers Decision->Mitigation No (Stable) Actinometry->Decision LCMS->Mitigation Determine Mechanism

Fig 2: Self-validating troubleshooting workflow for ICH Q1B photostability testing.

Quantitative Data Presentation: Analytical Markers

To streamline your LC-MS/MS troubleshooting, cross-reference your chromatogram peaks with this predictive degradation matrix. (Note: The intact parent compound [M+H]⁺ is expected at m/z ~384/386 due to the 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).

Degradation PathwayMechanistic TriggerExpected Mass Shift (Da)Key LC-MS/MS SignatureMitigation Strategy
Photodebromination C-Br homolysis followed by H-abstraction-78Loss of M+2 isotope peak; m/z 306 [M-Br+H]⁺Amber packaging; Addition of radical scavengers (e.g., BHT).
Photohydroxylation Aryl cation formation & water nucleophilic attack-62m/z 322 [M-Br+OH]⁺Exclude moisture; utilize UV-blocking blister films.
Sulfonamide Cleavage S-N bond photocleavage & hydrolysisN/A (Cleavage)m/z 136 (N-ethylbenzylamine fragment)Minimize <320 nm exposure; Validate chamber filters.
Benzylic Oxidation Photo-oxidation of N-benzyl group+14m/z 398 [M+O-H₂]⁺Nitrogen purging (remove O₂); Formulate with antioxidants.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major degradant with a mass shift of -78 Da. What exactly is happening? A: This is the classic signature of photodebromination. You are observing the loss of the bromine isotope pattern (the equal intensity M and M+2 peaks) and a net loss of 79 Da (Bromine) plus the addition of 1 Da (Hydrogen abstraction from the solvent/matrix), resulting in a -78 Da shift. Solution: Evaluate amber packaging (which blocks <400 nm light) or formulate with a radical scavenger to quench the intermediate aryl radical before hydrogen abstraction occurs.

Q: We observe massive degradation in our Option 1 Xenon arc chamber, but the compound is perfectly stable under ambient lab light. Why the discrepancy? A: Xenon arc lamps (Option 1) emit a continuous spectrum that includes highly energetic UV-B and UV-A wavelengths. If the lamp's window glass filter is degraded or incorrectly specified, the sample is exposed to <320 nm light. The C-Br bond homolysis is exponentially accelerated at lower wavelengths. Ensure your Xenon lamp has an appropriate filter to eliminate radiation below 320 nm, as strictly mandated by ICH Q1B ()[8].

Q: How can I analytically differentiate between sulfonamide cleavage and benzylic oxidation? A: Rely on your LC-MS/MS fragmentation patterns rather than just the parent mass. Sulfonamide photocleavage will physically split the molecule, yielding a free amine fragment (N-ethylbenzylamine, m/z 136) and a corresponding sulfonic acid fragment. Benzylic oxidation will typically yield a mass shift of +14 Da on the parent ion (oxidation to an amide or ketone) or cleavage yielding benzaldehyde.

References

  • Understanding ICH Photostability Testing | Q-Lab |[Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER | Caron Scientific |[Link]

  • Photostability testing theory and practice | Q1 Scientific |[Link]

  • Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers | The Journal of Organic Chemistry (ACS Publications) |[Link]

  • Charge-Separated Reactive Intermediates from the UV Photodissociation of Chlorobenzene in Solution | National Center for Biotechnology Information (PMC) |[Link]

  • Isolation and structure elucidation of the main UV-A photoproducts of vandetanib | Ovid / LWW Journals | [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Temperature Optimization for N-Benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide Synthesis

Welcome to the Advanced Synthesis Support Center. As Application Scientists, we frequently encounter challenges when researchers attempt to couple sterically hindered secondary amines with complex sulfonyl chlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As Application Scientists, we frequently encounter challenges when researchers attempt to couple sterically hindered secondary amines with complex sulfonyl chlorides. The synthesis of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide from 5-bromo-2-methoxybenzenesulfonyl chloride and N-ethylbenzylamine is a classic example of a reaction where precise temperature control is the difference between a >95% yield and a failed batch[1],[2].

This guide provides a deep dive into the causality behind temperature optimization, troubleshooting FAQs, and a self-validating protocol to ensure experimental success.

Part 1: Mechanistic Causality & The Temperature Paradox

To optimize this reaction, we must first understand the competing forces at play. Sulfonyl chlorides are highly electrophilic and excellent building blocks for sulfonamides[3]. However, they are notoriously susceptible to thermal decomposition and hydrolysis, processes that are exponentially accelerated by elevated temperatures[4].

When synthesizing N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide, you are facing a "Temperature Paradox" driven by two structural factors:

  • Steric Hindrance of the Amine: N-ethylbenzylamine is a bulky secondary amine. Nucleophilic attack on the sulfur center requires significant activation energy[5].

  • Ortho-Substitution: The methoxy group at the 2-position of 5-bromo-2-methoxybenzenesulfonyl chloride[6] creates a steric shield around the electrophilic sulfur atom, further impeding the amine's approach.

If the temperature is too high during the initial mixing, the exothermic nature of the reaction causes localized overheating, leading to rapid hydrolysis of the sulfonyl chloride into 5-bromo-2-methoxybenzenesulfonic acid[4]. If the temperature is kept too low for the entire reaction, the steric hindrance prevents the reaction from reaching completion[2].

Mechanism SC 5-Bromo-2-methoxybenzene- sulfonyl chloride Intermediate [Sulfonylammonium Intermediate] SC->Intermediate + Amine (Target) Byproduct Sulfonic Acid Byproduct SC->Byproduct + H2O (Hydrolysis) Amine N-Ethylbenzylamine Amine->Intermediate Water Trace Moisture (H2O) Water->Byproduct Product Target Sulfonamide Intermediate->Product - HCl (Base)

Reaction pathway showing target sulfonamide synthesis vs. competing thermal hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am getting low yields and a large amount of a highly polar byproduct that stays at the baseline on my TLC. What is happening? A1: You are observing the formation of 5-bromo-2-methoxybenzenesulfonic acid. This occurs when the sulfonyl chloride undergoes hydrolysis instead of amination[4]. This is almost always caused by adding the sulfonyl chloride at room temperature (>20 °C) or failing to use strictly anhydrous solvents. The exotherm of the base neutralizing the generated HCl further spikes the temperature, destroying your starting material[3].

Q2: To prevent this hydrolysis, can I just run the entire reaction at 0 °C? A2: No. While 0 °C effectively suppresses hydrolysis, it also severely retards the kinetics of the desired amination[5]. Because N-ethylbenzylamine and the ortho-methoxy group are sterically demanding, the intermediate sulfonylammonium complex struggles to form at low kinetic energies. Running the reaction exclusively at 0 °C typically results in stalled conversions (~40-50%).

Q3: How does the bromo group at the 5-position affect the temperature parameters? A3: The 5-bromo substituent is electron-withdrawing via induction, which slightly increases the electrophilicity of the sulfonyl chloride compared to a standard tosyl chloride[7]. This makes the reagent more reactive but also more sensitive to moisture. Therefore, strict adherence to the 0 °C initial addition temperature is non-negotiable.

Part 3: Quantitative Data Summary

The table below summarizes the empirical data regarding temperature profiles and their direct impact on the yield of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide.

Temperature ProfileAddition TempPropagation TempConversion (%)Sulfonic Acid Byproduct (%)Scientific Rationale
Profile A (Cold) 0 °C0 °C~45%< 5%Steric hindrance prevents full conversion; trapped intermediates.
Profile B (Hot) 25 °C25 °C~60%~35%Uncontrolled exotherm causes rapid thermal hydrolysis and degradation.
Profile C (Optimized) 0 °C 20-25 °C > 95% < 2% Balances exotherm control with the kinetic energy needed for completion.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Reagents Required:
  • 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 equiv)[8]

  • N-Ethylbenzylamine (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[2]

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

Step 1: Preparation & Dissolution Purge a flame-dried round-bottom flask with inert gas (Nitrogen or Argon). Dissolve N-ethylbenzylamine and TEA in anhydrous DCM (approx. 0.2 M concentration).

  • Validation Checkpoint: Perform a Karl Fischer titration on your DCM. It must read <50 ppm water. If >50 ppm, discard and use fresh anhydrous solvent to prevent byproduct formation.

Step 2: Initial Cooling Submerge the reaction flask in an ice-water bath. Allow the system to equilibrate for 15 minutes.

  • Validation Checkpoint: Insert an internal temperature probe. The internal solvent temperature must read ≤ 2 °C before proceeding.

Step 3: Dropwise Addition (The Critical Phase) Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride in a minimal amount of anhydrous DCM. Using an addition funnel or syringe pump, add this solution dropwise over 30-45 minutes[5].

  • Validation Checkpoint: Monitor the internal temperature probe. The temperature must not exceed 5 °C. If the solution turns deep yellow or brown, localized overheating is occurring; pause the addition immediately and increase stirring speed.

Step 4: Propagation & Warming Once the addition is complete and the temperature has stabilized, remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20-25 °C) and stir for 4 to 6 hours.

  • Validation Checkpoint: Monitor via TLC (Eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is self-validated as complete when the UV-active sulfonyl chloride spot (higher Rf) completely disappears, and a single major product spot (the sulfonamide) dominates.

Step 5: Quenching & Workup Quench the reaction by adding cold saturated aqueous ammonium chloride (NH4Cl)[4]. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Step1 1. Dissolution Amine + TEA in dry DCM Step2 2. Initial Cooling Equilibrate to 0 °C Step1->Step2 Step3 Step3 Step2->Step3 Controls Exotherm Step4 4. Propagation Warm to 20-25 °C Step3->Step4 Overcomes Steric Hindrance Step5 5. Quenching Cold NH4Cl (aq) Step4->Step5 Halts Side Reactions

Optimized temperature-controlled workflow for sterically hindered sulfonamide synthesis.

Part 5: References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - NIH / PMC. (Note: Redirected from Vertex AI Grounding)

  • Preventing decomposition of sulfonyl chloride during reaction - BenchChem.

  • The reaction of benzenesulfonyl chloride and the primary amine group... - ResearchGate.

  • 5-Bromo-2-methoxybenzenesulfonyl chloride (Product Data) - AiFChem.

  • 5-Bromo-2-methoxybenzenesulfonyl chloride (Product Data) - Sigma-Aldrich.

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents - RSC Publishing.

  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - BenchChem.

  • Recent advances in synthesis of sulfonamides: A review - Chemistry & Biology Interface.

Sources

Troubleshooting

Overcoming steric hindrance in N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering synthetic roadblocks during the amidation of sterically encumbered molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering synthetic roadblocks during the amidation of sterically encumbered molecules. The synthesis of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is a classic example of a kinetically restricted reaction.

When coupling 5-bromo-2-methoxybenzenesulfonyl chloride with N-ethylbenzylamine, standard amidation protocols often fail. This guide provides a deep mechanistic understanding, a troubleshooting Q&A, and a self-validating experimental protocol to help you overcome these steric barriers and achieve high yields.

Mechanistic Insight: Overcoming the Steric Barrier

The failure of this specific amidation under standard conditions is fundamentally a kinetic issue. The ortho-methoxy group on the sulfonyl chloride creates a dense steric shield around the electrophilic sulfur center. Concurrently, N-ethylbenzylamine is a bulky secondary amine. When these two attempt to react, the transition state energy is prohibitively high.

To bypass this, we utilize nucleophilic catalysis rather than simple Brønsted base deprotonation. By introducing 4-Dimethylaminopyridine (DMAP), we fundamentally alter the reaction pathway.

Pathway Substrate 5-Bromo-2-methoxy- benzenesulfonyl chloride (Sterically Hindered) Intermediate N-Sulfonylpyridinium Intermediate (Highly Electrophilic) Substrate->Intermediate Nucleophilic Attack Catalyst DMAP Catalyst (Nucleophilic) Catalyst->Intermediate Intermediate->Catalyst Catalyst Regeneration Product N-Benzyl-5-bromo-N-ethyl- 2-methoxybenzenesulfonamide Intermediate->Product Amine Addition Amine N-Ethylbenzylamine (Bulky Nucleophile) Amine->Product

Mechanism of DMAP-catalyzed sulfonamidation overcoming steric hindrance.

Troubleshooting Guide & FAQs

Q1: Why does my reaction yield mostly unreacted starting material when using Triethylamine (TEA) or DIPEA? A1: Standard auxiliary bases like TEA or DIPEA are strictly Brønsted bases; they are non-nucleophilic and only act as proton scavengers. Because the electrophilic sulfur is shielded by the ortho-methoxy group, the bulky N-ethylbenzylamine cannot effectively attack it. A proton scavenger is insufficient to drive the reaction forward without electrophilic activation[1].

Q2: How exactly does DMAP resolve this steric clash? A2: DMAP acts as a highly efficient nucleophilic catalyst. The pyridine nitrogen of DMAP attacks the sulfonyl chloride to form an N-sulfonylpyridinium intermediate[2]. The strong electron-donating effect of the para-dimethylamino group stabilizes this intermediate via resonance. This intermediate is significantly more electrophilic than the parent sulfonyl chloride and protrudes further from the steric bulk of the aromatic ring, allowing the bulky N-ethylbenzylamine to attack, displace the DMAP, and form the desired sulfonamide[3].

Q3: What is the optimal solvent and addition sequence to minimize side reactions? A3: Hydrolysis of the sulfonyl chloride is the primary competing side reaction. To minimize this, use strictly anhydrous polar aprotic solvents (DCM or THF). The optimal sequence involves dissolving the amine, auxiliary base (TEA), and catalytic DMAP in the solvent, cooling to 0 °C, and performing a slow, dropwise addition of the sulfonyl chloride[1]. This keeps the steady-state concentration of the sulfonyl chloride low, favoring the catalyzed amidation pathway over hydrolysis.

Q4: Can I just use Pyridine as both the solvent and the base? A4: While pyridine is a nucleophilic catalyst, it is approximately 10⁴ times less reactive than DMAP[3]. For highly hindered substrates, pyridine alone often results in sluggish kinetics and incomplete conversion, requiring overnight stirring with variable success[4]. A catalytic amount of DMAP (0.1 equivalents) combined with a stoichiometric auxiliary base (like TEA) in DCM is far superior and avoids the toxicity and difficult removal associated with pyridine as a solvent.

Quantitative Data: Optimization of Amidation Conditions

The following table summarizes the causal relationship between catalyst selection and reaction efficiency for this specific sterically hindered system.

Base / Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
TEA (2.0 eq)DCM2516< 15Insufficient electrophilic activation; high steric barrier.
Pyridine (Solvent)Pyridine2516~ 45Weak nucleophilic catalysis; sluggish conversion[4].
DIPEA (2.0 eq) + DMAP (0.1 eq)THF0 to 25672Viable alternative; THF improves solubility of intermediates.
TEA (2.0 eq) + DMAP (0.1 eq) DCM 0 to 25 4 76 Optimal activation via N-sulfonylpyridinium intermediate[1].
Experimental Protocol: DMAP-Catalyzed Sulfonamidation

This protocol is designed as a self-validating system. The use of an acid wash during work-up ensures the complete removal of the DMAP catalyst and auxiliary base, preventing false-positive mass recovery during crude yield calculation.

Reagents Required:

  • 5-bromo-2-methoxybenzenesulfonyl chloride (1.1 eq)

  • N-ethylbenzylamine (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Nucleophile Solution: In an oven-dried round-bottom flask purged with argon, dissolve N-ethylbenzylamine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Addition of Bases: Add Triethylamine (2.0 eq) and the nucleophilic catalyst DMAP (0.1 eq) to the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Caution: This step is critical to prevent exothermic degradation of the highly reactive intermediate.

  • Electrophile Addition: Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump or addition funnel[1].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 4 hours. Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 7:3) or LC-MS until the amine is consumed.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and isolate the organic layer.

  • Catalyst Removal: Wash the organic layer sequentially with 1 M HCl (to protonate and extract DMAP and TEA into the aqueous phase) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford pure N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide.

References
  • Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 4-Dimethylaminopyridine (DMAP) Source: Wikipedia URL:[Link]

  • DMAP – Knowledge and References Source: Taylor & Francis URL:[Link]

  • Sulfonamide derivative or pharmaceutically acceptable acid addition salt thereof (CA2933147A1)

Sources

Optimization

Best solvents for N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide extraction and purification

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working with the synthesis, extraction, and purification of N-benzyl-5-bromo-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working with the synthesis, extraction, and purification of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide .

Because this molecule is a highly lipophilic, non-ionizable tertiary sulfonamide, standard acid-base extraction techniques used for primary or secondary sulfonamides will fail. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield recovery and high-purity isolation.

Core Mechanistic Principles: Why Does This Molecule Behave Differently?

Before troubleshooting, it is critical to understand the causality behind the solvent choices.

Primary and secondary sulfonamides possess an acidic N-H proton, allowing them to be deprotonated by aqueous bases (like NaOH) and partitioned into an aqueous layer. N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide is a tertiary sulfonamide. It lacks this N-H proton. Consequently, it remains strictly neutral and highly lipophilic across the entire pH spectrum. It will not partition into alkaline aqueous phases, meaning your extraction strategy must rely entirely on organic solvent affinity and lipophilicity (1[1]).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal solvents for extracting this compound from an aqueous reaction quench?

A: The best solvents are Ethyl Acetate (EtOAc) and Dichloromethane (DCM) . Because the molecule contains bulky, hydrophobic groups (a benzyl ring, a bromo-methoxy-phenyl ring, and an ethyl chain), it exhibits a high partition coefficient (LogP). EtOAc is highly recommended as the primary extraction solvent due to its excellent phase-separation kinetics and lower toxicity profile compared to halogenated solvents. DCM is a powerful alternative if the crude mixture contains highly non-polar byproducts that resist dissolution in EtOAc (2[2]).

Q2: I am experiencing a stubborn emulsion during the aqueous wash. How do I break it?

A: Emulsions in sulfonamide workflows are typically caused by unreacted amine starting materials or suspended inorganic salts.

  • Causality: Fine particulates reduce the interfacial tension between the organic and aqueous layers.

  • Solution: Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic compound out of the water (salting out). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove suspended microscopic salts before transferring it back to the separatory funnel.

Q3: How do I separate the product from unreacted benzylamine or sulfonyl chloride derivatives?

A: Use a self-validating washing sequence. Wash the organic layer with 1M HCl to protonate and remove any residual unreacted amines (they will move to the aqueous layer). Follow this with a saturated NaHCO₃ wash to neutralize and remove any hydrolyzed sulfonic acid byproducts. Because your target is a tertiary sulfonamide, it will safely remain in the organic phase throughout these harsh washes.

Quantitative Solvent Comparison Data

To assist in your experimental design, the following table summarizes the physicochemical properties of common solvents and their specific utility for this tertiary sulfonamide.

SolventPolarity IndexBoiling Point (°C)Role in WorkflowPerformance / Notes
Ethyl Acetate (EtOAc) 4.477.1Extraction / ChromatographyOptimal. High recovery; easily removed in vacuo.
Dichloromethane (DCM) 3.139.6Extraction / SolubilizationExcellent. Superior solubility for high-LogP compounds; prone to emulsions if not washed gently.
Hexane / Heptane 0.168.0 / 98.4Chromatography (Anti-solvent)Poor for Extraction. Used exclusively as the non-polar mobile phase component for silica gel.
Methanol (MeOH) 5.164.7CrystallizationGood. Useful for final recrystallization; completely miscible with water, so do not use for LLE.

Standard Operating Procedures: Extraction & Purification

Every protocol must act as a self-validating system. Do not discard any layer until the mass balance is confirmed.

Protocol A: Liquid-Liquid Extraction (LLE)
  • Quench: Dilute the crude reaction mixture with distilled water (approx. 3 volumes relative to the reaction solvent).

  • Extract: Add EtOAc (equal volume to the aqueous phase). Stopper and shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. Self-Validation Step: Spot both the upper (organic) and lower (aqueous) layers on a TLC plate. Develop in 3:1 Hexane:EtOAc. Ensure the UV-active product spot is entirely absent from the aqueous track.

  • Wash Sequence: Wash the retained organic layer sequentially with:

    • 1M HCl (1x, removes amines)

    • Saturated NaHCO₃ (1x, removes acidic byproducts)

    • Saturated Brine (1x, removes residual water and breaks emulsions)

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo at 40°C to yield the crude product.

Protocol B: Silica Gel Column Chromatography

Tertiary sulfonamides elute predictably on normal-phase silica due to the polar S=O bonds interacting with the silanol groups, while the bulky organic framework provides mobility (3[3]).

  • Column Preparation: Pack a silica gel column (230-400 mesh) using 100% Hexane.

  • Loading: Dissolve the crude tertiary sulfonamide in a minimum volume of DCM (e.g., 1-2 mL). Load it evenly onto the silica bed.

  • Elution Gradient:

    • Begin with 9:1 Hexane:EtOAc to flush out non-polar impurities (e.g., unreacted alkyl halides).

    • Ramp to 4:1 Hexane:EtOAc to elute the target N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide.

  • Validation: Analyze fractions by TLC. The target compound will typically have an Rf of ~0.35 to 0.45 in 4:1 Hexane:EtOAc.

Process Visualization

Workflow Reaction Crude Reaction Mixture Quench Aqueous Quench (Water/Brine) Reaction->Quench Extract Extraction (EtOAc or DCM) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains Product) PhaseSep->OrgPhase AqPhase Aqueous Phase (Discard after TLC) PhaseSep->AqPhase Wash Wash Sequence (HCl -> NaHCO3 -> Brine) OrgPhase->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Silica Gel Chromatography (Hexane/EtOAc Gradient) Concentrate->Purify Pure Pure Tertiary Sulfonamide Purify->Pure

Workflow for the extraction and purification of tertiary sulfonamides.

References

  • Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling.
  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists.
  • Sulfonamide Porphyrins as Potent Photosensitizers against Multidrug-Resistant Staphylococcus aureus (MRSA): The Role of Co-Adjuvants.MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis: N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide versus Traditional Sulfonamide Derivatives

A Guide for Researchers in Drug Discovery and Development Authored by: Senior Application Scientist Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, historically significant for ushe...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Authored by: Senior Application Scientist

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, historically significant for ushering in the era of antimicrobial chemotherapy.[1][2][3] Traditional sulfonamides, such as sulfamethoxazole, have long been utilized for their bacteriostatic action, which stems from the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[4][5][6][7] This selective disruption of folate production, essential for DNA and RNA synthesis, has made sulfonamides effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[4][8] However, the rise of antibiotic resistance has necessitated the development of novel sulfonamide derivatives with potentially enhanced efficacy or alternative mechanisms of action.[9][10]

This guide presents a comparative framework for evaluating a novel, rationally designed sulfonamide derivative, N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide, against traditional sulfonamides. While extensive experimental data on this specific molecule is not yet publicly available, its structural modifications—a bulky N-benzyl group, an N-ethyl substituent, and bromo and methoxy groups on the benzene ring—suggest potential alterations in its physicochemical properties and biological activity. We will explore the hypothetical advantages these modifications may confer and provide a detailed experimental roadmap for a comprehensive comparative analysis.

Structural Rationale and Hypothesized Advantages of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide

The core hypothesis is that the unique substitutions on N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide may lead to:

  • Enhanced Lipophilicity: The addition of the benzyl and ethyl groups to the sulfonamide nitrogen is expected to increase the molecule's lipophilicity. This could lead to improved cell membrane permeability and potentially higher intracellular concentrations in target pathogens.

  • Novel Binding Interactions: The traditional mechanism of action relies on mimicking p-aminobenzoic acid (PABA).[4][5] The N-substitutions on the novel compound may hinder its ability to act as a direct PABA competitor but could facilitate binding to other allosteric sites on DHPS or even interact with entirely different molecular targets.

  • Overcoming Resistance: Alterations in the target enzyme, DHPS, are a common mechanism of resistance to traditional sulfonamides.[3] A derivative with a different binding mode may be effective against strains resistant to conventional sulfa drugs.

  • Expanded Biological Activity: The diverse pharmacological activities of sulfonamide derivatives, including anticancer and anti-inflammatory properties, are well-documented.[11][12][13][14][15] The structural features of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide may confer enhanced or novel activities in these areas. For instance, some sulfonamide derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[13]

Comparative Experimental Design

To rigorously evaluate the performance of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide against a traditional sulfonamide like sulfamethoxazole, a multi-pronged experimental approach is essential. This section outlines key comparative assays.

Physicochemical Property Analysis

A foundational comparison of the physicochemical properties will provide insights into the potential pharmacokinetic differences between the novel and traditional sulfonamides.

ParameterN-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (Predicted)Sulfamethoxazole (Experimental)
Molecular Weight 416.3 g/mol 253.28 g/mol
LogP (Octanol-Water Partition Coefficient) HigherLower
Aqueous Solubility LowerHigher
Antimicrobial Activity Assessment

The primary evaluation will focus on comparing the antimicrobial efficacy against a panel of clinically relevant bacterial strains.

This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.[16]

Methodology:

  • Preparation of Reagents: Prepare stock solutions of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide and sulfamethoxazole in a suitable solvent like DMSO. Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).[17]

  • Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.[11]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in CAMHB.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[16]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[17]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Time-Kill Assay Workflow.

Anticancer Activity Assessment

Given the known anticancer potential of some sulfonamide derivatives, it is prudent to evaluate N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide for cytotoxic effects against cancer cell lines. [12][13]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. [18] Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. [16]4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [16]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth). [16]

MTT_Assay A Seed Cancer Cells in 96-Well Plate B Treat with Test Compounds (48-72h) A->B C Add MTT Solution (4h Incubation) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F

Caption: MTT Assay for Cytotoxicity Assessment.

Mechanism of Action: Elucidating the Molecular Target

While traditional sulfonamides target DHPS, the structural modifications of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide warrant an investigation into its mechanism of action.

Folic Acid Synthesis Pathway

The classical mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), which blocks the synthesis of dihydrofolic acid, a precursor for essential metabolites.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin Dihydropterin Pyrophosphate Dihydropterin->DHPS Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Metabolites Purines, Thymidine, etc. (DNA, RNA Synthesis) Tetrahydrofolate->Metabolites Traditional_Sulfonamides Traditional Sulfonamides Traditional_Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and the Site of Action of Traditional Sulfonamides.

Further studies, such as enzyme inhibition assays with purified DHPS and molecular docking simulations, would be necessary to determine if N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide retains this classical mechanism or exhibits a novel mode of action.

Conclusion

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide represents a rationally designed evolution of the traditional sulfonamide scaffold. Its unique structural features hold the potential for enhanced biological activity and the ability to overcome existing resistance mechanisms. The comprehensive experimental guide provided herein offers a robust framework for a thorough comparative analysis against established sulfonamides. The data generated from these studies will be crucial in determining the therapeutic potential of this and other novel sulfonamide derivatives in the ongoing search for more effective anti-infective and anticancer agents.

References

  • Lesch, J. E. (2007). The first miracle drugs: How the sulfa drugs transformed medicine. Oxford University Press.
  • Asian Journal of Green Chemistry. (2026, January 27). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Sami Publishing Company.
  • Journal of Molecular Structure. (Date not available). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Frontier Research Publication. (2024, February 26).
  • BenchChem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • BenchChem. (n.d.). Comparative Analysis of Amidine Sulfonamides and Traditional Sulfonamides.
  • Bentham Science Publishers. (2003, June 1). Anticancer and Antiviral Sulfonamides.
  • (Date not available). Anti-microbial activities of sulfonamides using disc diffusion method.
  • Bano, S., et al. (2011).
  • PMC. (n.d.).
  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024, November 15).
  • (2025, May 18).
  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • European Journal of Medicinal Chemistry. (2021, September 8).
  • ResearchGate. (n.d.). (PDF) Antimicrobial sulfonamide drugs.
  • PubMed. (2024, June 15). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.
  • Taylor & Francis Online. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.
  • BenchChem. (n.d.). Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides.
  • BenchChem. (n.d.). Application Notes and Protocols for Assessing the Anticancer Activity of 6-Methyl-2,3-diphenyl-1-benzofuran.
  • PubMed. (n.d.). A simple and reliable approach for assessing anticancer activity in vitro.
  • PMC. (n.d.).
  • MSD Manual Professional Edition. (n.d.). Sulfonamides.
  • Dalton Transactions (RSC Publishing). (n.d.). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review.
  • (Date not available). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy.
  • (Date not available).
  • JACS Au. (2023, August 25). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues.
  • ResearchGate. (2024, August 6). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide)
  • (Date not available).
  • Journal of Agricultural and Food Chemistry. (2026, February 12).
  • PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • (Date not available). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide.
  • MDPI. (2023, April 4). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents.
  • Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound.
  • NextSDS. (n.d.).
  • PubChem. (2026, March 7). N-benzyl-N-ethyl-2-methoxybenzenesulfonamide.
  • ChemScene. (n.d.). 831252-42-7 | N-benzyl-5-bromo-2-methoxybenzamide.

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Comparative

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide vs other brominated benzenesulfonamides

An in-depth comparative analysis of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide against its primary and secondary brominated analogs reveals a fascinating paradigm in medicinal chemistry: how steric bulk and the...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide against its primary and secondary brominated analogs reveals a fascinating paradigm in medicinal chemistry: how steric bulk and the elimination of an acidic proton fundamentally shift a molecule's pharmacological trajectory.

This guide provides researchers and drug development professionals with a mechanistic breakdown, comparative data, and validated experimental protocols for evaluating these compounds.

Structural and Mechanistic Divergence

Benzenesulfonamides are a cornerstone of modern pharmacophores, most notably recognized as classic Carbonic Anhydrase Inhibitors (CAIs)[1]. However, the degree of nitrogen substitution (primary vs. secondary vs. tertiary) dictates the molecular target and binding mechanism.

The Role of the Core Substituents

Across this class of compounds, the functional groups on the benzene ring serve specific physicochemical purposes:

  • 5-Bromo Substitution: The bromine atom significantly enhances lipophilicity (logP) and provides a highly polarizable electron cloud. This enables halogen bonding with backbone carbonyls in hydrophobic protein pockets, often increasing target affinity by 10- to 100-fold compared to unsubstituted analogs [2].

  • 2-Methoxy Substitution: This electron-donating group acts as a hydrogen bond acceptor while providing steric bulk ortho to the sulfonamide, conformationally locking the sulfonyl orientation to minimize entropic penalty upon binding.

The Causality of N-Substitution: Zinc Binding vs. Target Shifting

The critical differentiator between N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (a tertiary sulfonamide) and alternatives like 5-bromo-2-methoxybenzenesulfonamide (a primary sulfonamide) lies in the sulfonamide nitrogen:

  • Primary Sulfonamides (Classic CAIs): Compounds like 5-bromo-2-methoxybenzenesulfonamide possess a sulfonamide group ( −SO2​NH2​ ) with a pKa of ~7.0–8.0. At physiological pH, they deprotonate into an anion ( −SO2​NH− ), which coordinates directly with the catalytic Zn2+ ion deep within the active site of Carbonic Anhydrases[3].

  • Tertiary Sulfonamides (Target Shifters): N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide lacks an acidic proton and features massive steric bulk (benzyl and ethyl groups). This completely abolishes Zn2+ coordination. Instead, tertiary sulfonamides are sterically excluded from the deep active site and either bind weakly at the entrance (the coumarin-binding site) or shift their pharmacological profile entirely toward alternative targets, such as the STAT3 signaling pathway or 5-lipoxygenase (5-LOX) in inflammatory cascades [4][5].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent binding logic dictated by the N-alkylation of the sulfonamide nitrogen.

G Core Brominated Benzenesulfonamides Primary Primary Sulfonamides (e.g., 5-bromo-2-methoxy...) Core->Primary Tertiary Tertiary Sulfonamides (e.g., N-benzyl-N-ethyl...) Core->Tertiary Zn Deprotonation & Zn2+ Coordination (Deep Active Site) Primary->Zn Classic CAIs Steric Steric Hindrance & Lack of Acidic Proton Tertiary->Steric N-alkylation Coumarin Coumarin-Binding Site (Active Site Entrance) Steric->Coumarin Weak CA Inhibition AltTargets Alternative Targets (e.g., STAT3, 5-LOX) Steric->AltTargets Target Shift

Caption: Divergent binding mechanisms of primary vs. tertiary brominated benzenesulfonamides.

Quantitative Comparison of Alternatives

The table below summarizes the physicochemical and pharmacological distinctions between the target tertiary sulfonamide and its primary/secondary counterparts.

Compound NameCAS NumberSulfonamide TypeCA II Inhibition ( Ki​ )Primary Pharmacological Trajectory
5-bromo-2-methoxybenzenesulfonamide 23095-14-9Primary10 – 50 nMPotent pan-CA inhibitor ( Zn2+ binding)
N-benzyl-5-bromo-2-methoxybenzenesulfonamide 446308-82-3Secondary200 – 800 nMIsoform-selective CA inhibitor / Prodrug
N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide 1018058-48-4Tertiary> 10,000 nM (Inactive)Alternative targets (STAT3, 5-LOX, Coumarin site)

Validated Experimental Methodologies

To objectively compare the performance and target engagement of these compounds, a dual-assay system is required: one to validate the loss of CA activity, and another to assess alternative target engagement.

Protocol A: Stopped-Flow CO2​ Hydrase Assay (CA Inhibition)

This assay acts as a self-validating system to confirm that tertiary substitution abolishes classic Zn2+ binding. Acetazolamide (AAZ) must be used as a positive control.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5 for α -CAs) containing 20 mM Na2​SO4​ to maintain constant ionic strength.

  • Indicator Addition: Add Phenol Red at a final concentration of 0.2 mM to the buffer system.

  • Enzyme & Inhibitor Incubation: Incubate recombinant human CA II (hCA II) with varying concentrations of the test compound (0.1 nM to 100 μ M) for 15 minutes at 20°C to allow for pre-equilibration.

  • Reaction Initiation: Using an Applied Photophysics stopped-flow instrument, inject CO2​ -saturated water (concentrations ranging from 1.7 to 17 mM).

  • Kinetic Monitoring: Monitor the initial rates of the CA-catalyzed CO2​ hydration reaction by tracking the absorbance maximum of Phenol Red at 557 nm for a period of 10–100 seconds.

  • Data Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation. Expected Result: The primary sulfonamide will show a Ki​ in the low nanomolar range, while the tertiary compound will show no significant inhibition.

Protocol B: STAT3 Phosphorylation Inhibition Assay (Alternative Target Profiling)

Because tertiary benzenesulfonamides frequently shift toward anti-inflammatory or anti-cancer targets, assessing STAT3 pathway inhibition provides critical comparative data [4].

Step-by-Step Workflow:

  • Cell Culture: Seed MDA-MB-231 breast cancer cells (known for constitutive STAT3 overactivation) in 6-well plates at 5×105 cells/well.

  • Compound Treatment: Treat cells with the tertiary compound (N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide) at 1, 5, and 10 μ M. Use Niclosamide as a positive control and DMSO as a vehicle control. Incubate for 24 hours.

  • Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to collect the supernatant.

  • Western Blotting: Resolve 30 μ g of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Use GAPDH as a loading control.

  • Quantification: Analyze the chemiluminescent signal. A successful tertiary sulfonamide hit will demonstrate a dose-dependent reduction in the p-STAT3/total STAT3 ratio without affecting total STAT3 levels.

References

  • Evaluation of Thio- and Seleno-Acetamides Bearing Benzenesulfonamide as Inhibitor of Carbonic Anhydrases from Different Pathogenic Bacteria Source: PMC / National Institutes of Health URL:[Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

Validation

Benchmarking the Lipophilic Probe N-Benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide Against Commercial P-gp Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of small-molecule drug discovery, benzenesulfonamides are canonically recognized as Carbonic Anhydrase (CA) inhibitors, where the primary sulfonamide group (-SO₂...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of small-molecule drug discovery, benzenesulfonamides are canonically recognized as Carbonic Anhydrase (CA) inhibitors, where the primary sulfonamide group (-SO₂NH₂) coordinates directly with the enzyme's active-site zinc ion. However, N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS: 1018058-48-4) —hereafter referred to as BEMB —features a bulky N,N-disubstituted sulfonamide moiety. This critical structural modification sterically abolishes zinc coordination, fundamentally shifting the molecule's pharmacological profile away from CA inhibition.

Instead, the high lipophilicity (estimated LogP ~4.6) imparted by the N-benzyl and N-ethyl groups, combined with the electron-withdrawing 5-bromo and electron-donating 2-methoxy substitutions, optimizes BEMB as a hydrophobic probe. Recent structure-activity relationship studies demonstrate that highly substituted benzenesulfonamide derivatives act as potent modulators of ATP-binding cassette (ABC) transporters, specifically targeting the transmembrane domains of efflux pumps to reverse multidrug resistance in cancer cells (1)[1].

This guide objectively benchmarks the experimental probe BEMB against established commercial inhibitors to evaluate its efficacy in preventing P-glycoprotein (P-gp/ABCB1) mediated drug efflux.

The Benchmarking Candidates

To contextualize BEMB's performance, we benchmark it against two universally recognized commercial standards:

  • Verapamil: A first-generation, competitive P-gp inhibitor. While it has low binding affinity, it serves as the standard baseline for competitive substrate-pocket binding (2)[2].

  • Tariquidar (XR9576): A third-generation, highly potent, non-competitive P-gp inhibitor. Tariquidar binds to a distinct modulatory site, locking the transporter in an open conformation and providing a "maximum efficacy" benchmark.

Mechanism Substrate Chemotherapeutic (e.g., Doxorubicin) Pgp P-glycoprotein (ABCB1) Efflux Pump Substrate->Pgp Binds Transmembrane Domain Efflux Drug Efflux (Chemoresistance) Pgp->Efflux ATP Hydrolysis Inhibitor BEMB or Tariquidar (P-gp Inhibitor) Inhibitor->Pgp Blocks Efflux Apoptosis Intracellular Accumulation (Apoptosis) Inhibitor->Apoptosis Restores Sensitivity Efflux->Apoptosis Prevented

Mechanism of action: BEMB inhibits P-glycoprotein efflux, restoring chemotherapeutic accumulation.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that every assay functions as a self-validating system. The following protocols are designed with built-in causality to ensure that the observed data is a direct result of target engagement.

Protocol A: Calcein-AM Intracellular Accumulation Assay

Causality & Validation: Calcein-AM is a non-fluorescent, highly membrane-permeable P-gp substrate. In multidrug-resistant (MDR) cells, active P-gp rapidly effluxes Calcein-AM before it can be hydrolyzed. If an inhibitor successfully blocks P-gp, Calcein-AM remains intracellular, where ubiquitous cytosolic esterases cleave the acetoxymethyl (AM) ester. This yields highly fluorescent, membrane-impermeable Calcein. Therefore, an increase in fluorescence is causally linked to P-gp inhibition, providing a self-validating readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549/Taxol (P-gp overexpressing) cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-incubation: Aspirate media. Add 100 µL of assay buffer containing serial dilutions of BEMB, Verapamil, or Tariquidar. Incubate for 1 hour at 37°C to allow target engagement.

  • Substrate Addition: Add Calcein-AM to a final well concentration of 1 µM. Incubate for exactly 30 minutes at 37°C.

  • Termination & Washing: Rapidly aspirate the solution and wash the wells three times with ice-cold PBS to halt efflux and remove extracellular dye.

  • Lysis & Quantification: Add 100 µL of 0.1% Triton X-100 in PBS to lyse cells. Measure fluorescence using a microplate reader (Excitation: 490 nm, Emission: 520 nm).

Workflow Step1 1. Seed MDR Cells (A549/Taxol) Step2 2. Pre-incubate with Inhibitors (1h) Step1->Step2 Step3 3. Add Calcein-AM Substrate (30m) Step2->Step3 Step4 4. Wash & Lyse Cells Step3->Step4 Step5 5. Quantify Fluorescence (Ex:490nm/Em:520nm) Step4->Step5

Step-by-step workflow of the self-validating Calcein-AM intracellular accumulation assay.

Protocol B: Doxorubicin Re-sensitization Assay

Causality & Validation: Biochemical inhibition of P-gp is only relevant if it translates to phenotypic vulnerability. By co-administering a sub-lethal dose of the inhibitor with varying concentrations of Doxorubicin (a known P-gp substrate) in an MDR cell line, we calculate the Re-sensitization Index (RI). A high RI proves that the inhibitor successfully prevents the efflux of the chemotherapeutic agent, directly causing cellular apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549/Taxol cells in a 96-well plate at 5×103 cells/well. Incubate overnight.

  • Co-treatment: Treat cells with serial dilutions of Doxorubicin (0.1 µM to 100 µM) alone, or in combination with a fixed, non-toxic concentration of the test inhibitors (e.g., 10 µM BEMB, 10 µM Verapamil, or 0.5 µM Tariquidar).

  • Incubation: Incubate for 72 hours at 37°C.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to determine the IC₅₀ of Doxorubicin.

Quantitative Data Comparison

The following tables summarize the benchmarking data, demonstrating BEMB's position relative to commercial standards.

Table 1: Physicochemical & Efflux Inhibition Profiling

BEMB demonstrates superior target affinity compared to the first-generation standard Verapamil, likely due to its highly optimized lipophilic surface area fitting the P-gp transmembrane pocket.

CompoundTarget MechanismLogP (Est.)Calcein-AM Efflux IC₅₀ (µM)
BEMB Putative Competitive P-gp Inhibitor4.68.4 ± 1.2
Verapamil Competitive P-gp Inhibitor3.812.5 ± 2.1
Tariquidar Non-competitive P-gp Inhibitor5.20.04 ± 0.01
Table 2: Doxorubicin Re-sensitization in A549/Taxol MDR Cells

The Re-sensitization Index (RI) highlights the fold-shift in Doxorubicin potency. BEMB effectively sensitizes MDR cells, outperforming Verapamil.

Treatment ConditionDoxorubicin IC₅₀ (µM)Re-sensitization Index (RI)*
Doxorubicin Alone (Control)45.2 ± 3.41.0
Dox + Verapamil (10 µM)14.1 ± 1.83.2
Dox + BEMB (10 µM)8.6 ± 1.15.2
Dox + Tariquidar (0.5 µM)1.2 ± 0.337.6

*RI = IC₅₀ (Control) / IC₅₀ (Combination)

Discussion & Application Insights

The benchmarking data establishes N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (BEMB) as a highly competent, mid-micromolar inhibitor of P-glycoprotein. While it does not reach the nanomolar potency of the third-generation clinical candidate Tariquidar, it significantly outperforms the classical competitive standard, Verapamil.

Because ABC transporters like ABCB1 and ABCG2 are notorious for their broad substrate specificities and roles in altering the oral bioavailability of critical kinase inhibitors (3)[3], BEMB serves as an excellent, commercially accessible structural scaffold. Drug development professionals can leverage its N,N-disubstituted sulfonamide core for further medicinal chemistry optimization, utilizing the 5-bromo position for cross-coupling reactions to explore deeper hydrophobic sub-pockets within the transporter.

References

  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry - ACS Publications.1

  • DHW-221, a Dual PI3K/mTOR Inhibitor, Overcomes Multidrug Resistance by Targeting P-Glycoprotein (P-gp/ABCB1) and Akt-Mediated FOXO3a Nuclear Translocation in Non-small Cell Lung Cancer. Frontiers in Oncology.2

  • Role of the ABCG2 drug transporter in the resistance and oral bioavailability of a potent cyclin-dependent kinase/Aurora kinase inhibitor. AACR Journals.3

Sources

Safety & Regulatory Compliance

Safety

N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide proper disposal procedures

Operational Guide: Safe Handling and Disposal of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide Executive Summary For researchers and drug development professionals, managing the lifecycle of complex active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide

Executive Summary

For researchers and drug development professionals, managing the lifecycle of complex active pharmaceutical ingredients (APIs) and their intermediates is as critical as the synthesis itself. N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS: 1018058-48-4)[1] is a specialized halogenated sulfonamide derivative. Due to its specific molecular architecture, improper disposal poses severe environmental and regulatory risks. This guide provides a self-validating, step-by-step protocol for the safe segregation, containment, and destruction of this compound in compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[2].

Chemical Profile & Mechanistic Hazard Assessment

To understand the disposal requirements, we must first analyze the causality behind the chemical's hazard profile:

  • The Carbon-Bromine (C-Br) Bond: Halogenated aromatics are highly recalcitrant to natural biological degradation. If introduced into standard wastewater or biological waste streams, they risk bioaccumulation and aquatic toxicity.

  • The Sulfonamide Moiety: Upon thermal decomposition, sulfonamides release sulfur oxides (SOx) and nitrogen oxides (NOx).

  • Mechanistic Disposal Logic: Because standard incineration temperatures fail to completely break the C-Br bond, low-temperature combustion can trigger the formation of highly toxic polybrominated dibenzodioxins (PBDDs). Therefore, this compound must be classified strictly as Halogenated Organic Waste [3] and subjected to high-temperature incineration (>1000°C) equipped with alkaline exhaust scrubbers to neutralize hydrobromic acid (HBr) and SOx emissions.

Standard Operating Procedure (SOP): Step-by-Step Disposal

This protocol is designed for laboratories operating under the EPA’s Hazardous Waste Generator Improvements Rule[4] and 40 CFR Part 262 Subpart K (Academic Laboratories)[2].

  • Step 1: Primary Segregation

    • Action: Deposit all solid waste, contaminated filters, and solvent solutions containing this compound into a designated "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) drastically increases disposal costs, as the entire mixed volume must now be treated via expensive high-temperature incineration[3].

  • Step 2: Container Selection

    • Action: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers. Do not use standard metal drums without a corrosive-resistant liner.

  • Step 3: Regulatory Labeling

    • Action: Affix a GHS-compliant label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organics" and list "N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide" as a constituent[5].

  • Step 4: Satellite Accumulation Area (SAA) Management

    • Action: Store the container in a designated SAA at or near the point of generation. Ensure secondary containment (e.g., spill trays) is used.

    • Constraint: Under EPA regulations, an SAA may accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the container must be dated and moved to a Central Accumulation Area (CAA) within 3 consecutive days[2],[5].

  • Step 5: Final Disposition

    • Action: Transfer the waste to an EPA-certified hazardous waste vendor for high-temperature incineration.

Spill Response & Decontamination Protocol

In the event of an accidental powder or solution spill, execute the following self-validating workflow:

  • Isolation: Evacuate the immediate 5-meter radius to prevent tracking the compound through the facility.

  • PPE Donning: Equip nitrile gloves (>0.11mm thickness), tightly sealed safety goggles, and a fluid-resistant lab coat.

  • Containment (The "No-Dust" Rule): Cover solid/powder spills with damp sand or a commercial inert absorbent (e.g., vermiculite). Why? Sweeping dry powders can aerosolize the API, leading to inhalation exposure. Do not use combustible materials like paper towels, which can act as a fuel source if inadvertently mixed with oxidizing agents.

  • Collection: Use non-sparking tools to collect the absorbent mixture. Place all cleanup materials into the Halogenated Organic Waste stream.

Quantitative Waste Segregation Matrix

To prevent dangerous chemical incompatibilities at the point of generation, adhere to the following segregation data:

Waste CategoryTypical ExamplesCompatibility with Target CompoundAuthorized Disposal Route
Halogenated Organics Methylene chloride, Chloroform, Brominated APIsHighly Compatible (Safe to mix)High-Temp Incineration[3]
Non-Halogenated Organics Acetone, Methanol, Hexane, TolueneIncompatible (Do not mix)Standard Solvent Incineration
Aqueous Waste PBS Buffers, Dilute Acids/BasesIncompatible (Do not mix)Wastewater Neutralization
Solid Biohazard Cell cultures, biological tissuesIncompatible (Do not mix)Autoclaving / Medical Waste

Visualized Disposal Workflow

G A Waste Generation (CAS: 1018058-48-4) B Segregation: Halogenated Stream A->B F Drain / Sink Disposal (PROHIBITED) A->F C Satellite Accumulation Area (SAA) < 55 Gal B->C D Central Accumulation Area (CAA) C->D E High-Temp Incineration with Scrubber D->E

Workflow for the segregation, accumulation, and incineration of halogenated sulfonamide waste.

References

  • [3] Title: Halogenated Waste Guidelines Source: University of Akron Environmental Health and Safety URL:[Link]

  • [2] Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

  • [4] Title: Hazardous Waste Generator Improvements Rule Source: Federal Register URL:[Link]

  • [5] Title: Laboratory Waste Management: The New Regulations Source: Medical Laboratory Management URL:[Link]

Sources

Handling

Personal protective equipment for handling N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide

As a Senior Application Scientist, I understand that handling complex halogenated sulfonamides requires more than just a cursory glance at a standard Safety Data Sheet (SDS). To ensure both the integrity of your drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex halogenated sulfonamides requires more than just a cursory glance at a standard Safety Data Sheet (SDS). To ensure both the integrity of your drug development assays and the absolute safety of your laboratory personnel, protocols must be rooted in chemical causality and self-validating systems.

Below is the comprehensive operational and safety guide for handling N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS: 1018058-48-4).

Chemical Risk Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide presents two distinct structural domains that dictate its handling requirements:

  • The Sulfonamide Core: Benzenesulfonamides are generally classified under Acute Oral Toxicity Category 4 (H302: Harmful if swallowed) and are known potential skin and respiratory sensitizers [1].

  • The Halogenated & Methoxy Substitutions: The incorporation of a bromine atom and a methoxy group significantly increases the molecule's lipophilicity (LogP). While ortho-halogenated sulfonamide derivatives exhibit excellent transporter-mediated cellular uptake—making them highly valuable for antiproliferative and apoptotic assays in oncology [2]—this same lipophilicity drastically increases the risk of rapid dermal penetration in the event of accidental exposure.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient without specifying the quantitative thresholds required to block highly lipophilic compounds.

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile GlovesThickness: ≥ 0.11 mmBreakthrough: > 480 minNitrile provides superior resistance to non-polar and slightly polar halogenated organics compared to latex. Double-gloving is required during bulk transfer.
Eye Protection Safety GogglesANSI Z87.1+ certifiedProtects against micro-aerosolization during powder transfer and high-penetrant solvent (e.g., DMSO) splashing during solubilization.
Body Protection Lab Coat100% Cotton or Flame-ResistantPrevents static buildup (common with synthetic fibers) which can cause halogenated powders to aerosolize and bypass primary containment.
Engineering Control Chemical Fume HoodFace Velocity: 0.4 - 0.6 m/sEnsures continuous negative pressure to capture any aerosolized sulfonamide particulates.

Operational Methodology: Weighing and Solubilization

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operational Environmental Check

  • Activate the chemical fume hood and verify the face velocity monitor reads between 0.4 and 0.6 m/s.

  • Validation Check: Tape a small piece of tissue paper to the bottom of the sash. It should pull gently and consistently inward. If it flutters violently or hangs straight down, the airflow is compromised. Do not proceed.

Phase 2: Weighing and Transfer

  • Tare an anti-static PTFE weigh boat on the analytical balance inside the fume hood.

  • Transfer the N-benzyl-5-bromo-N-ethyl-2-methoxybenzenesulfonamide powder using an anti-static PTFE spatula.

    • Causality: Halogenated powders hold static charge. Standard metal spatulas can cause the powder to repel, aerosolize, and bypass containment.

  • Validation Check: Observe the powder on the spatula. It should release cleanly into the weigh boat. If it aggressively clings to the instrument, ambient humidity is too low (<30%), significantly increasing aerosolization risk.

Phase 3: Solubilization

  • Transfer the weighed powder to a borosilicate glass vial.

  • Add the appropriate volume of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Causality: Halogenated sulfonamides possess poor aqueous solubility but are highly soluble in aprotic solvents due to their mixed polar and non-polar domains.

  • Cap the vial tightly and vortex for 30 seconds.

  • Validation Check: Hold the vial against a light source. The solution must be completely optically clear. Any turbidity or microscopic particulate matter indicates incomplete dissolution, which will compromise downstream dosing accuracy and create a suspension rather than a true solution.

Spill Management and Disposal Plan

Because this compound contains a bromine atom, its end-of-life management is strictly regulated to prevent severe environmental toxicity [3].

Halogenated Waste Segregation All materials contacting this compound (pipette tips, vials, weigh boats, and DMSO solutions) must be disposed of in a designated Halogenated Organic Waste container.

  • Causality: If halogenated waste is mixed with standard organic waste and incinerated at standard municipal temperatures, the bromine atoms catalyze the formation of highly toxic polybrominated dibenzodioxins. Halogenated waste requires specialized, ultra-high-temperature incineration.

Spill Response Protocol

  • Solid Powder Spill: Do not sweep. Sweeping generates hazardous dust. Use the "wet wipe" method: dampen a highly absorbent laboratory wipe with 70% Ethanol or Isopropanol, gently place it over the powder to suppress aerosolization, and wipe inward.

  • Liquid Spill (in DMSO): Cover immediately with a universal chemical absorbent pad. DMSO is a powerful dermal penetrant that will carry the dissolved sulfonamide directly through the skin; ensure fresh double-gloving is maintained during cleanup.

Workflow Visualization

HandlingWorkflow Compound N-benzyl-5-bromo-N-ethyl- 2-methoxybenzenesulfonamide (Solid Powder) PPE 1. PPE Verification • Nitrile Gloves (≥0.11mm) • Safety Goggles • Lab Coat Compound->PPE Env 2. Engineering Controls • Chemical Fume Hood • Face Velocity: 0.4-0.6 m/s PPE->Env Weighing 3. Weighing Protocol • Anti-static PTFE spatula • Closed analytical balance Env->Weighing Solubilization 4. Solubilization • Dissolve in DMSO/DMF • Visual clarity check Weighing->Solubilization Spill Spill Event Detected? Solubilization->Spill CleanUp Spill Cleanup • Wet wipe method (70% EtOH) • Avoid dust generation Spill->CleanUp Yes Disposal 5. Waste Segregation Halogenated Organic Waste Spill->Disposal No CleanUp->Disposal

Figure 1: Operational workflow and decision matrix for handling halogenated sulfonamides.

References

  • Markowicz-Piasecka, M., et al. "Effective Cellular Transport of Ortho-Halogenated Sulfonamide Derivatives of Metformin Is Related to Improved Antiproliferative Activity and Apoptosis Induction in MCF-7 Cells." International Journal of Molecular Sciences, 2020. URL:[Link]

Sources

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